Product packaging for 5-Thiazolemethanol(Cat. No.:CAS No. 38585-74-9)

5-Thiazolemethanol

Número de catálogo: B023344
Número CAS: 38585-74-9
Peso molecular: 115.16 g/mol
Clave InChI: WKBQQWDVVHGWDB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

5-Thiazolemethanol, also known as this compound, is a useful research compound. Its molecular formula is C4H5NOS and its molecular weight is 115.16 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Hydroxymethylthiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NOS B023344 5-Thiazolemethanol CAS No. 38585-74-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,3-thiazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c6-2-4-1-5-3-7-4/h1,3,6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBQQWDVVHGWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376817
Record name 5-Hydroxymethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38585-74-9
Record name 5-Thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38585-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolylmethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038585749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxymethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-thiazolylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Thiazolemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-THIAZOLYLMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73J5JZ943W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Thiazolemethanol: A Physicochemical Deep Dive for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the core physicochemical properties of 5-Thiazolemethanol, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this guide offers a detailed examination of the compound's characteristics, experimental protocols for their determination, and the logical relationship of these properties to its application in the pharmaceutical industry.

Core Physicochemical Properties

This compound (CAS No: 38585-74-9) is a pale-yellow oil or light yellow to brown clear liquid.[1][2][3][4] Its chemical structure, featuring a thiazole (B1198619) ring with a hydroxymethyl substituent, underpins its utility as a versatile building block in organic synthesis, notably as an intermediate for the antiretroviral drug Ritonavir.[5] A thorough understanding of its physicochemical parameters is crucial for optimizing reaction conditions, ensuring purity, and predicting its behavior in biological systems.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₄H₅NOS[1][2][3]
Molecular Weight 115.15 g/mol [1][2][3]
Boiling Point 106 °C @ 0.7 mmHg[2]
95-96 °C @ 0.02 mmHg
Solubility Soluble in Chloroform, Methanol[1][3]
9.59 mg/mL (0.0833 mol/L)[5]
pKa (predicted) 13.61 ± 0.10
logP (computed) 0.1[1]
Flash Point 104 °C[2]
Refractive Index 1.57[2]

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is fundamental in chemical research and drug development. While specific experimental protocols for this compound are not widely published, the following are standard methodologies for determining the key properties listed above.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For compounds like this compound, which have a relatively high boiling point, vacuum distillation is often employed to prevent decomposition at elevated temperatures.

Methodology:

  • A small sample of this compound is placed in a distillation flask.

  • The apparatus is connected to a vacuum pump, and the pressure is reduced to a specific level (e.g., 0.7 mmHg).

  • The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.

Solubility Determination

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical factor in drug formulation and absorption.

Methodology (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, chloroform, methanol) in a flask.

  • The flask is sealed and agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • The solution is then filtered to remove the undissolved solute.

  • The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The pKa is a measure of the acidity of a compound. While the pKa of this compound is predicted, experimental determination can be performed using potentiometric titration.

Methodology (Potentiometric Titration):

  • A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution.

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • The pKa is determined from the titration curve, typically as the pH at which half of the compound has been neutralized.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its determination.

Methodology (Shake-Flask Method):

  • A solution of this compound is prepared in one of two immiscible solvents, typically n-octanol and water.

  • The two phases are mixed in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two layers.

  • The mixture is then allowed to separate completely.

  • The concentration of this compound in each phase is measured using an appropriate analytical method.

  • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Physicochemical Properties in the Context of Drug Development

The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its ultimate success as a therapeutic agent. The following diagram illustrates the logical relationship between the core properties of a molecule like this compound and its suitability in the drug development pipeline.

Physicochemical_Properties_in_Drug_Development cluster_properties Physicochemical Properties of this compound cluster_implications Implications for Drug Development MW Molecular Weight (115.15 g/mol) Synthesis Suitability for Chemical Synthesis MW->Synthesis Reaction Stoichiometry Solubility Solubility (in organic solvents) Solubility->Synthesis Reaction Medium Formulation Formulation Potential Solubility->Formulation Dosage Form Design logP logP (0.1) ADME Predicted ADME Properties logP->ADME Membrane Permeability pKa pKa (13.61) pKa->ADME Absorption & Distribution BP Boiling Point (106 °C @ 0.7 mmHg) Purification Ease of Purification BP->Purification Distillation Feasibility

Physicochemical properties influencing drug development.

As the diagram illustrates, properties such as molecular weight and solubility are fundamental to the ease and efficiency of chemical synthesis. The boiling point directly impacts purification strategies like distillation. Furthermore, properties like logP and pKa are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate, influencing its bioavailability and efficacy. The favorable solubility of this compound in common organic solvents facilitates its use in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

References

An In-depth Technical Guide to 5-Thiazolemethanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Thiazolemethanol (CAS Number: 38585-74-9), a pivotal heterocyclic building block in medicinal chemistry and drug development. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its role as a key intermediate in the development of therapeutic agents. Particular emphasis is placed on its application in the synthesis of compounds with anti-inflammatory and enzyme-inhibitory activities. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical sciences.

Core Compound Identification and Properties

This compound, also known as (1,3-Thiazol-5-yl)methanol or 5-(Hydroxymethyl)thiazole, is a foundational structural motif in a variety of biologically active compounds. Its unique electronic properties and the ability of its functional groups to engage in various chemical transformations make it a versatile precursor in synthetic chemistry.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a thiazole (B1198619) ring with a hydroxymethyl group at the 5-position.

IdentifierValue
CAS Number 38585-74-9
Molecular Formula C₄H₅NOS
Molecular Weight 115.15 g/mol
IUPAC Name (1,3-thiazol-5-yl)methanol
SMILES OCc1cncs1
InChI Key WKBQQWDVVHGWDB-UHFFFAOYSA-N
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Appearance Colorless to light yellow liquid/solid
Purity ≥98%
Boiling Point 114 °C at 1.5 Torr
Solubility Soluble in chloroform (B151607) and methanol
Storage Conditions Store at 0-8 °C under an inert atmosphere

Synthesis of this compound: An Experimental Protocol

A one-pot method for the preparation of this compound has been developed, offering a streamlined and efficient synthetic route suitable for larger-scale production. This process avoids the isolation of intermediates, thereby improving overall yield and operational simplicity.[1]

One-Pot Synthesis from 2-chloro-5-chloromethylthiazole (B146395)

This process involves the sequential hydrolysis and reduction of 2-chloro-5-chloromethylthiazole in a single reaction vessel.[1]

Materials:

  • 2-chloro-5-chloromethylthiazole

  • Water

  • Zinc powder (or iron/aluminum powder)

  • Hydrochloric acid (or sulfuric/acetic acid)

  • Solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Hydrolysis: In a suitable reactor, charge 2-chloro-5-chloromethylthiazole and water. Heat the mixture to induce hydrolysis of the chloromethyl group to a hydroxymethyl group, forming the intermediate 2-chloro-5-hydroxymethylthiazole. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reduction: After the completion of the hydrolysis step, cool the reaction mixture. To the same reactor, add a metal powder (e.g., zinc powder) and an acid (e.g., hydrochloric acid) portion-wise to control the reaction temperature. This effects the reductive dechlorination of the thiazole ring at the 2-position.

  • Work-up: Upon completion of the reduction, neutralize the reaction mixture. Extract the aqueous layer with a suitable organic solvent.

  • Purification: Combine the organic extracts and dry over an anhydrous drying agent. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation to afford pure this compound.[1]

G cluster_synthesis One-Pot Synthesis of this compound start Start with 2-chloro-5-chloromethylthiazole hydrolysis Hydrolysis (Water, Heat) start->hydrolysis Step 1 intermediate Intermediate: 2-chloro-5-hydroxymethylthiazole hydrolysis->intermediate reduction Reduction (Metal/Acid) intermediate->reduction Step 2 workup Work-up and Purification (Extraction, Distillation) reduction->workup product This compound workup->product

Caption: Workflow for the one-pot synthesis of this compound.

Applications in Drug Discovery and Development

The thiazole nucleus is a prominent scaffold in numerous clinically approved drugs. This compound serves as a critical starting material for the synthesis of more complex thiazole derivatives with a wide range of biological activities.

Role as a Key Intermediate in Anti-Inflammatory Agents

Thiazole-containing compounds have been extensively investigated for their anti-inflammatory properties.[2][3] Many of these molecules act through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[2] this compound provides a convenient handle for the elaboration of molecular complexity, enabling the synthesis of libraries of compounds for screening as potential anti-inflammatory drugs.

Application in the Development of Enzyme Inhibitors

The thiazole ring can act as a bioisostere for other aromatic systems and can participate in crucial interactions within the active sites of enzymes. Derivatives of this compound have been explored as inhibitors of various enzymes.

Target Enzyme ClassTherapeutic Area
Cyclooxygenase (COX)Anti-inflammatory
DNA GyraseAntibacterial
Epidermal Growth Factor Receptor (EGFR)Anticancer
Carbonic AnhydraseVarious (e.g., antiglaucoma)
TyrosinaseHyperpigmentation disorders

The following diagram illustrates a general workflow for the development of enzyme inhibitors using this compound as a starting material.

G cluster_workflow Drug Discovery Workflow for Thiazole-Based Enzyme Inhibitors start This compound synthesis Synthesis of Thiazole Derivatives start->synthesis screening In Vitro Biological Screening (e.g., Enzyme Inhibition Assays) synthesis->screening Library of Compounds sar Structure-Activity Relationship (SAR) Studies screening->sar Hit Compounds lead_opt Lead Optimization sar->lead_opt Optimized Leads preclinical Preclinical Studies lead_opt->preclinical

Caption: General workflow for the discovery of enzyme inhibitors.

Mechanism of Action: Enzyme Inhibition

A common mechanism of action for biologically active thiazole derivatives is enzyme inhibition. This can occur through various modes, including competitive, non-competitive, and uncompetitive inhibition. The thiazole ring can engage in hydrogen bonding, hydrophobic, and π-stacking interactions with amino acid residues in the enzyme's active site, leading to a reduction in its catalytic activity.

G cluster_inhibition Conceptual Model of Enzyme Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex E->EI + Inhibitor S Substrate ES->E - Substrate P Product ES->P Catalysis I Inhibitor (Thiazole Derivative) EI->E - Inhibitor

Caption: Simplified model of competitive enzyme inhibition.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile chemical nature make it an invaluable building block for the creation of novel therapeutic agents. The continued exploration of derivatives of this compound holds considerable promise for the discovery of new drugs with improved efficacy and safety profiles, particularly in the areas of anti-inflammatory and anticancer therapies. This guide serves as a foundational resource to aid in these research and development endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 5-Thiazolemethanol and Its Derivatives

The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide focuses on the biological activities of this compound and its derivatives, providing a comprehensive overview of their anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

The efficacy of various thiazole derivatives against different cancer cell lines has been quantified using the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for representative derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[1]
HepG2 (Liver)7.26 ± 0.44[1]
3b Leukemia HL-60(TB)Not specified, but potent[2]
3e Leukemia HL-60(TB)Not specified, but potent[2]
4f HCT-116 (Colon)2.89 - 9.29 (range for multiple compounds)[3]
HepG-2 (Liver)2.89 - 9.29 (range for multiple compounds)[3]
MCF-7 (Breast)2.89 - 9.29 (range for multiple compounds)[3]
5a HCT-116 (Colon)2.89 - 9.29 (range for multiple compounds)[3]
HepG-2 (Liver)2.89 - 9.29 (range for multiple compounds)[3]
MCF-7 (Breast)2.89 - 9.29 (range for multiple compounds)[3]
8f HCT-116 (Colon)2.89 - 9.29 (range for multiple compounds)[3]
HepG-2 (Liver)2.89 - 9.29 (range for multiple compounds)[3]
MCF-7 (Breast)2.89 - 9.29 (range for multiple compounds)[3]
8g HCT-116 (Colon)2.89 - 9.29 (range for multiple compounds)[3]
HepG-2 (Liver)2.89 - 9.29 (range for multiple compounds)[3]
MCF-7 (Breast)2.89 - 9.29 (range for multiple compounds)[3]
8k HCT-116 (Colon)2.89 - 9.29 (range for multiple compounds)[3]
HepG-2 (Liver)2.89 - 9.29 (range for multiple compounds)[3]
MCF-7 (Breast)2.89 - 9.29 (range for multiple compounds)[3]
11c HepG-2, HCT-116, MCF-7Potent activity reported[4]
6g HepG-2, HCT-116, MCF-7Potent activity reported[4]
Signaling Pathways in Anticancer Activity

The anticancer effects of thiazole derivatives are often attributed to their ability to interfere with critical signaling pathways.

One such mechanism is the inhibition of tubulin polymerization, which is crucial for cell division.[3] Certain thiazole-5(4H)-ones have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[3]

G cluster_0 Tubulin Polymerization Inhibition Thiazole-5(4H)-one_Derivative Thiazole-5(4H)-one_Derivative Tubulin_Dimers Tubulin_Dimers Thiazole-5(4H)-one_Derivative->Tubulin_Dimers Inhibits Polymerization Microtubule_Formation Microtubule_Formation Tubulin_Dimers->Microtubule_Formation Mitotic_Spindle_Assembly Mitotic_Spindle_Assembly Microtubule_Formation->Mitotic_Spindle_Assembly Cell_Cycle_Arrest_G2M Cell_Cycle_Arrest_G2M Mitotic_Spindle_Assembly->Cell_Cycle_Arrest_G2M Apoptosis Apoptosis Cell_Cycle_Arrest_G2M->Apoptosis

Tubulin Polymerization Inhibition Pathway

Another critical pathway targeted by thiazole derivatives is the PI3K/mTOR signaling cascade, which is often dysregulated in cancer. Novel thiazole compounds have been developed as dual inhibitors of PI3Kα and mTOR, leading to cell cycle arrest and apoptosis.[2]

G cluster_0 PI3K/mTOR Dual Inhibition Thiazole_Derivative Thiazole_Derivative PI3K PI3K Thiazole_Derivative->PI3K Inhibits mTOR mTOR Thiazole_Derivative->mTOR Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest Thiazole_Derivative->Cell_Cycle_Arrest Cell_Proliferation Cell_Proliferation PI3K->Cell_Proliferation Cell_Survival Cell_Survival PI3K->Cell_Survival Apoptosis Apoptosis PI3K->Apoptosis Inhibits mTOR->Cell_Proliferation mTOR->Cell_Survival mTOR->Apoptosis Inhibits

PI3K/mTOR Dual Inhibition Pathway

Experimental Protocols: Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 10,000 cells per well and incubate for 24 hours.[5]

    • Treat the cells with various concentrations (e.g., 1, 10, 50, 100, and 200 µM) of the test compounds and incubate for another 24 hours.[5]

    • After incubation, discard the medium, wash the cells with PBS, and add 100 µL of fresh medium containing MTT.[5]

    • Incubate the plates to allow for the formation of formazan crystals.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader.

    • Calculate cell viability relative to untreated control cells and determine the IC50 value.

G cluster_0 Experimental Workflow: In Vitro Anticancer Screening A Seed Cancer Cells in 96-well plates B Incubate for 24h A->B C Treat with Thiazole Derivatives (Varying Concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate to allow Formazan Formation E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance with Microplate Reader G->H I Data Analysis: Calculate Cell Viability and IC50 H->I

Workflow for MTT Assay

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties against a variety of bacterial and fungal strains.

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a common metric used to evaluate the antimicrobial efficacy of a compound. The following table presents the MIC values for several thiazole derivatives against different microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
7 Salmonella typhimurium0.49[6]
13 Salmonella typhimurium0.49[6]
17a Geotricum candidumSimilar to Amphotericin B[6]
FT-1 Staphylococcus aureus4.88[7]
Escherichia coli4.88[7]
Candida albicans156.25[7]
FT-2 Staphylococcus aureus19.53[7]
Escherichia coli<39.06[7]
FT-4 Candida albicans156.25[7]
3 Various Bacteria0.23 - 0.7[8]
9 Various Fungi0.06 - 0.23[8]
Experimental Protocols: Antimicrobial Activity

The microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][8]

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent like DMSO.[5]

    • Perform serial dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller Hinton Broth for bacteria, RPMI 1640 for fungi).[5] The concentration range can be, for example, 1024–2 µg/mL.[5]

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Incubate the plates under appropriate conditions (e.g., 24 hours at 37°C for bacteria, 48 hours at 37°C for fungi).[5]

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[5]

Enzyme Inhibition

Certain derivatives of this compound have shown inhibitory activity against various enzymes, highlighting their potential for treating a range of diseases.

Kinase Inhibition

Thiazole derivatives have been identified as potent inhibitors of various protein kinases, which play a crucial role in cellular signaling and are often dysregulated in diseases like cancer.[9] For instance, some derivatives have shown inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values.[10] Others have been found to inhibit Aurora kinase, a key enzyme in tumor growth.[11]

Acetylcholinesterase (AChE) Inhibition

In the context of neurodegenerative diseases such as Alzheimer's, thiazole-based derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors.[12] Some of these compounds have displayed potent AChE inhibitory activities with IC50 values in the nanomolar range.[12]

This guide provides a foundational understanding of the diverse biological activities of this compound and its derivatives. The presented data and protocols can serve as a valuable resource for the design and development of novel therapeutic agents based on the thiazole scaffold.

References

The Role of 5-Thiazolemethanol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazole (B1198619) ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] 5-Thiazolemethanol, characterized by a thiazole ring functionalized with a hydroxymethyl group at the 5-position, represents a particularly valuable and versatile building block in drug discovery.[3][4] Its unique structural and electronic properties, combined with the reactive hydroxymethyl handle for further derivatization, make it an essential intermediate in the synthesis of novel therapeutic agents.[4] This guide provides an in-depth overview of this compound's synthesis, its role in the development of bioactive molecules, key structure-activity relationships of its derivatives, and detailed experimental protocols relevant to its application.

Introduction to this compound

This compound, also known as (1,3-thiazol-5-yl)methanol, is an aromatic heterocyclic compound with the molecular formula C₄H₅NOS.[5][6] The thiazole nucleus is a key feature in a number of commercial drugs, including the antiretroviral agent Ritonavir and the antibiotic Penicillin.[1][7] The mesoionic character of the thiazole ring can facilitate the crossing of cellular membranes, potentially enhancing bioavailability.[8] The hydroxymethyl group at the 5-position serves as a crucial anchor for synthetic modifications, allowing chemists to explore structure-activity relationships (SAR) by creating libraries of derivative compounds.[4] These derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][8]

Synthesis and Derivatization

The synthesis of this compound and its subsequent derivatization are central to its utility in medicinal chemistry. Several synthetic routes have been established, ranging from laboratory-scale reductions to more efficient industrial processes.

Synthesis of this compound

A common laboratory method for synthesizing this compound involves the reduction of an ester precursor, such as ethyl thiazole-5-carboxylate. A more streamlined industrial approach utilizes a "one-pot" method starting from 2-chloro-5-chloromethylthiazole, which involves sequential hydrolysis and reduction steps in the same reactor.[7]

G start Ethyl Thiazole-5-carboxylate in THF reagent + Lithium Aluminum Hydride (LiAlH4) (Reducing Agent) start->reagent  Reduction (Ice-bath, 1.5h) product This compound (Target Compound) reagent->product  Quenching & Workup (H2O, NaOH, EtOAc)

Caption: Synthesis of this compound via reduction.

Synthesis of Thiazole Derivatives

The foundational Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, remains a cornerstone for creating substituted thiazole rings.[9][10] Modern synthetic chemistry has expanded this toolbox to include microwave-assisted protocols, multi-component reactions, and other green chemistry approaches to improve efficiency and yield.[11][12] The derivatization of the 5-hydroxymethyl group itself, through reactions like esterification or etherification, allows for the fine-tuning of a molecule's physicochemical properties and biological activity.[4]

Biological Activities and Therapeutic Potential

Derivatives built upon the this compound scaffold have demonstrated a wide range of pharmacological activities, making them a significant area of interest in drug development.

Anticancer Activity

A substantial body of research has focused on the anticancer potential of thiazole derivatives.[2][8] These compounds have exhibited potent cytotoxic effects against a variety of human cancer cell lines, including breast, liver, and colon cancer.[1][8][13] The mechanisms of action are often multifaceted, frequently involving the modulation of critical signaling pathways that are dysregulated in cancer.[2]

One key mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[8][14] By inhibiting this pathway, thiazole derivatives can lead to decreased cell proliferation and the induction of apoptosis (programmed cell death).[14] Another reported mechanism for some derivatives is the inhibition of tubulin polymerization, a process essential for cell division.[8] Disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis.[8]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Thiazole Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial and Antifungal Activity

This compound serves as a key intermediate in the synthesis of various antimicrobial and antifungal agents.[3] The thiazole nucleus is present in many compounds that show potent activity against both Gram-positive and Gram-negative bacteria.[15] For instance, certain derivatives have shown significant bioactivity against Staphylococcus aureus, E. coli, and the fungal species Candida albicans.[1][15]

Other Therapeutic Areas

The versatility of the thiazole scaffold extends to other therapeutic applications. Derivatives have been investigated for antiviral activity, particularly against HIV.[8] Additionally, their potential as anti-inflammatory agents, kinase inhibitors, and selective antagonists for human adenosine (B11128) A3 receptors is actively being explored.[3][4][16]

Quantitative Data and Structure-Activity Relationship (SAR)

The systematic modification of the this compound scaffold is crucial for optimizing potency and selectivity. SAR studies provide key insights into which structural features govern biological activity.

Quantitative Biological Activity Data

The efficacy of thiazole derivatives is often quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) for anticancer activity or the minimum inhibitory concentration (MIC) for antimicrobial effects. Lower values typically indicate higher potency.

Compound Class/DerivativeTarget/Cell LineActivity MetricValueReference(s)
D-ring fused 1,2,3-thiadiazoleHuman breast cancer (T47D)IC₅₀0.042 - 0.058 µM[8]
Thioacetanilide based 1,2,3-thiadiazoleHuman immunodeficiency virus (HIV)EC₅₀0.059 µM[8]
Aminothiazole Derivative (Compound 90)Hepatocellular carcinoma cellsEC₅₀0.11 µM[1]
Pyrazole-naphthalene-thiazole (91a)HeLa (cervical cancer)IC₅₀0.86 µM[1]
Pyrazole-naphthalene-thiazole (91b)HeLa (cervical cancer)IC₅₀0.95 µM[1]
4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivativeGram-positive bacteriaMIC1.95 - 15.62 µg/mL[17]
Key Structure-Activity Relationship (SAR) Insights

SAR studies of this compound analogs have revealed several important trends:

  • Substitution at the 4-position: The introduction of an aryl group at the 4-position of the thiazole ring is often a successful strategy for enhancing anticancer activity.[9][17]

  • Substituents on Appended Rings: The electronic properties of substituents on adjacent rings are critical. Electron-withdrawing groups (e.g., nitro, chloro) on a phenyl ring at the 4-position can increase cytotoxic activity.[9] Conversely, a methoxy (B1213986) group has been shown to lead to higher antitumor activity than a halogen group in some series.[1]

  • Derivatization at the 5-position: The hydroxymethyl group at the 5-position is a prime location for modification. Converting it into esters, ethers, or linking it to other moieties allows for extensive exploration of the binding pocket of a biological target and can significantly impact solubility and potency.[4]

Caption: Key sites for Structure-Activity Relationship (SAR) studies.

Key Experimental Protocols

Reproducible and standardized protocols are essential for the synthesis and evaluation of this compound derivatives.

Synthesis of 5-Hydroxymethylthiazole

This protocol describes the reduction of ethyl thiazole-5-carboxylate.[18]

Materials:

  • Ethyl thiazole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of lithium aluminum hydride (76 mmol) in 250 mL of THF is added to a pre-cooled (ice-bath) 500 mL three-neck flask.[18]

  • Ethyl thiazole-5-carboxylate (75.68 mmol) is dissolved in 100 mL of THF.[18]

  • The ester solution is added dropwise to the LiAlH₄ solution over 1.5 hours.[18]

  • After the addition is complete, the reaction mixture is stirred for an additional hour.[18]

  • The reaction is carefully quenched by the sequential addition of 2.9 mL of water, 2.9 mL of 15% NaOH solution, and 8.7 mL of water.[18]

  • The resulting solid salt is removed by filtration, and the filtrate is collected.[18]

  • The solid salt is refluxed in 100 mL of ethyl acetate for 30 minutes and filtered again.[18]

  • The two filtrates are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[18]

  • The crude product is purified by silica gel column chromatography to yield the target compound.[18]

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen compounds for anticancer activity.[14][17]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Microplate reader

G cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) B 2. Incubation (24h) Allow cells to attach A->B C 3. Compound Treatment Add serial dilutions of Thiazole derivatives B->C D 4. Incubation (24-72h) Expose cells to compound C->D E 5. MTT Addition Add MTT solution to each well and incubate for ~4 hours D->E F 6. Formazan (B1609692) Formation Viable cells convert yellow MTT to purple formazan crystals E->F G 7. Solubilization Add DMSO to dissolve crystals F->G H 8. Absorbance Reading Measure absorbance at 570 nm using a microplate reader G->H I 9. Data Analysis Calculate % viability and IC50 H->I

References

spectroscopic analysis of 5-Thiazolemethanol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Thiazolemethanol, a significant heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a summary of expected spectroscopic data, detailed experimental protocols, and a logical workflow for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

While comprehensive experimental spectroscopic data for this compound is not widely available in reviewed literature, this guide presents predicted data and information from analogous compounds to provide a robust analytical framework.

Spectroscopic Data Summary

The structural elucidation of this compound (C₄H₅NOS) is critically dependent on a combination of modern spectroscopic techniques. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H2 (Thiazole Ring)~8.8 - 9.0Singlet
H4 (Thiazole Ring)~7.9 - 8.1Singlet
-CH₂-~4.8 - 5.0Singlet
-OHVariableBroad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (Thiazole Ring)~150 - 155
C4 (Thiazole Ring)~120 - 125
C5 (Thiazole Ring)~145 - 150
-CH₂OH~55 - 60

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Bond Vibration
O-H (Alcohol)3200-3600Stretching (Broad)
C-H (Aromatic)3000-3100Stretching
C=N (Thiazole)1500-1530Stretching
C-S-C (Thiazole)1390-1060Stretching
C-O (Alcohol)1000-1260Stretching

Table 4: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₄H₅NOSPubChem[1]
Molecular Weight115.16 g/mol PubChem[1]
Exact Mass115.00918496 DaPubChem[1]

Experimental Protocols

The following are generalized methodologies for acquiring spectroscopic data for thiazole (B1198619) derivatives, which can be applied to this compound.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are fundamental for elucidating the carbon-hydrogen framework of this compound.

  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent is crucial to prevent signal overlap with the analyte.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[2] Higher field strengths will provide better signal resolution.

  • Data Acquisition:

    • ¹H NMR: Spectra are typically acquired with 16-32 scans. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule.

  • Sample Preparation:

    • KBr Pellet Method: A small amount (1-2 mg) of the solid sample is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous powder is obtained. A portion of this mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]

    • Attenuated Total Reflectance (ATR): Alternatively, the spectrum can be recorded using an ATR accessory, which requires minimal sample preparation.[2]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.[2]

  • Data Acquisition: A background spectrum is recorded first, followed by the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2] The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound, which confirms its elemental composition.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be utilized. For non-volatile solids, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common.[3]

  • Ionization: The sample molecules are ionized, typically by electron impact (EI) for GC-MS or a softer ionization technique like ESI.[3]

  • Detection: The detector records the abundance of ions at each mass-to-charge ratio (m/z), generating a mass spectrum.

  • Data Interpretation: The peak with the highest m/z value often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound. The fragmentation pattern gives valuable clues about the molecule's structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical entity like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Purification Purification (e.g., Chromatography) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Analysis NMR->NMR_Data IR_Data IR Spectral Analysis IR->IR_Data MS_Data MS Spectral Analysis MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

Unveiling the Therapeutic Promise of 5-Thiazolemethanol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Pharmacological Landscape of 5-Thiazolemethanol Derivatives Reveals a Multitude of Potential Therapeutic Avenues for Researchers, Scientists, and Drug Development Professionals.

This technical guide illuminates the significant therapeutic potential of this compound analogs, a class of heterocyclic compounds demonstrating a broad spectrum of pharmacological activities. Through a comprehensive review of existing literature, this document outlines key molecular targets, summarizes inhibitory activities, and provides detailed experimental methodologies to facilitate further research and development in this promising area of medicinal chemistry. The versatility of the thiazole (B1198619) scaffold allows for diverse substitutions, leading to a wide array of biological effects, including anticancer, antimicrobial, and enzyme-inhibitory actions.[1][2]

Key Therapeutic Targets and Mechanisms of Action

This compound analogs exert their biological effects by interacting with a variety of molecular targets. The primary mechanisms of action identified include enzyme inhibition and interference with cellular signaling pathways.[3]

Enzyme Inhibition: A prominent mechanism for many thiazole derivatives is the inhibition of various enzymes crucial for disease progression.

  • Cytochrome P450 (P450) Enzymes: Certain 1,2,3-thiadiazole (B1210528) derivatives, structurally related to this compound, act as mechanism-based inactivators of P450 enzymes. The proposed mechanism involves the coordination of a heteroatom from the thiadiazole ring to the heme iron of the enzyme, followed by oxidation and the formation of a reactive species that covalently modifies and inactivates the enzyme.[4]

  • Cholinesterases: Analogs of 5-(furan-2-yl)thiazole (B15206441) have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. This inhibitory action is a key therapeutic strategy for Alzheimer's disease.[3]

  • DNA Gyrase B: The antimicrobial and antifungal properties of some 5-(furan-2-yl)thiazole derivatives are attributed to the inhibition of DNA gyrase B, an essential bacterial enzyme involved in DNA replication.[3]

  • Protein Kinases: In the context of oncology, thiazole derivatives have been identified as potent inhibitors of key signaling kinases such as Phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (B549165) (mTOR), and vascular endothelial growth factor receptor-2 (VEGFR-2).[1] These kinases are crucial regulators of cell metabolism, growth, proliferation, and angiogenesis.

Anticancer Activity: The anticancer effects of thiazole derivatives are often linked to the inhibition of signaling pathways vital for cancer cell survival and proliferation.[1] Studies have demonstrated the efficacy of these compounds against various cancer cell lines.[2][5] The mechanism can involve cell cycle arrest, induction of DNA fragmentation, and mitochondrial depolarization.[5]

Antimicrobial Activity: The thiazole moiety is a core component of several antimicrobial agents, with derivatives showing broad-spectrum activity against various bacterial and fungal strains.[1][2]

Quantitative Data on Inhibitory Activities

The following table summarizes the inhibitory activities of selected this compound analogs and related thiazole derivatives against their respective targets.

Compound/DerivativeTarget EnzymeIC50 / Ki (µM)Reference
5-(furan-2-yl)thiazole Derivative 2bAcetylcholinesterase (AChE)14.887 ± 1.054 (Ki)[3]
5-(furan-2-yl)thiazole Derivative 2fButyrylcholinesterase (BChE)4.763 ± 0.321 (Ki)[3]
Thiazole-based Chalcone AnalogsVarious BacteriaBetter than ampicillin[2]
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides (Compound 19)NIH/3T3 and A549 cells23.30 ± 0.35[2]
Thiazole Derivative 1dVarious Tumor Cell LinesPromising (specific IC50 not detailed in abstract)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the literature.

Cholinesterase Inhibition Assay (Modified Ellman's Method)

This spectrophotometric assay is used to determine the inhibitory activity of compounds against AChE and BChE.[3]

  • Enzyme Solution Preparation: Prepare a solution of AChE or BChE in a suitable phosphate (B84403) buffer.

  • Inhibitor Addition: Add various concentrations of the test compound (inhibitor) to the enzyme solution.

  • Pre-incubation: Allow the enzyme and inhibitor mixture to pre-incubate for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine (B1199683) iodide for BChE) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Absorbance Measurement: Monitor the change in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion resulting from the reaction of thiocholine (B1204863) with DTNB.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 or Ki value.

Anticancer Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[2]

  • Cell Seeding: Seed cancer cell lines in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[3]

Visualizing the Science: Pathways and Workflows

Signaling Pathway of Thiazole Derivatives in Cancer

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis PI3K PI3K mTOR mTOR PI3K->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Thiazole Thiazole Derivatives Thiazole->VEGFR2 inhibit Thiazole->PI3K inhibit Thiazole->mTOR inhibit cholinesterase_workflow Start Start: Prepare Enzyme (AChE or BChE) Solution AddInhibitor Add Test Compound (Thiazole Analog) Start->AddInhibitor PreIncubate Pre-incubate AddInhibitor->PreIncubate AddSubstrate Add Substrate (ATChI/BTChI) and DTNB PreIncubate->AddSubstrate Measure Monitor Absorbance at 412 nm AddSubstrate->Measure Analyze Calculate % Inhibition and IC50/Ki Measure->Analyze biological_activities cluster_activities Biological Activities cluster_targets Molecular Targets Thiazole This compound Analogs Anticancer Anticancer Thiazole->Anticancer Antimicrobial Antimicrobial Thiazole->Antimicrobial EnzymeInhibition Enzyme Inhibition Thiazole->EnzymeInhibition Kinases PI3K, mTOR, VEGFR-2 Anticancer->Kinases DNA_Gyrase DNA Gyrase B Antimicrobial->DNA_Gyrase EnzymeInhibition->Kinases Cholinesterases AChE, BChE EnzymeInhibition->Cholinesterases

References

Methodological & Application

Application Notes: Hantzsch Thiazole Synthesis Protocol for 5-Thiazolemethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hantzsch thiazole (B1198619) synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the formation of thiazole rings.[1] The reaction classically involves the cyclocondensation of an α-haloketone with a thioamide.[1][2] This method is highly regarded for its operational simplicity, use of accessible starting materials, and generally high yields of stable, aromatic thiazole products.[1][3]

The thiazole moiety is a privileged scaffold found in numerous biologically active compounds, including pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties.[1][4] Specifically, 5-thiazolemethanol derivatives serve as crucial building blocks in medicinal chemistry and drug development. The ability to efficiently synthesize these derivatives via the Hantzsch protocol is essential for creating diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

This document provides detailed experimental protocols, reaction data, and workflow visualizations for the synthesis of this compound derivatives, tailored for researchers and professionals in organic synthesis and drug discovery.

Reaction Principle and Mechanism

The Hantzsch synthesis proceeds through a multi-step mechanism to form the aromatic thiazole ring. The key steps are:

  • Nucleophilic Attack (S N 2 Reaction): The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide.[1][5]

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone, forming a five-membered heterocyclic intermediate (a hydroxythiazoline).[1][3]

  • Dehydration: The final step involves the elimination of a water molecule from the intermediate to yield the stable, aromatic thiazole ring.[1][6] The aromaticity of the final product is a significant driving force for the reaction.[5]

To synthesize this compound, an α-haloketone bearing a protected hydroxymethyl group is required, such as 1-chloro-3-(benzyloxy)propan-2-one, which reacts with a thioamide like thioformamide (B92385). A subsequent deprotection step reveals the desired methanol (B129727) functional group.

Hantzsch_Mechanism cluster_legend Legend reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 1. SN2 Attack intermediate2 Cyclized Intermediate (Hydroxythiazoline) intermediate1->intermediate2 2. Intramolecular    Cyclization product Aromatic Thiazole intermediate2->product 3. Dehydration   (-H₂O) start_node Reactants end_node Product process_node Intermediate

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative quantitative data for Hantzsch thiazole syntheses under various conditions, allowing for easy comparison.

Table 1: Synthesis of Thiazole Derivatives via Conventional and Microwave-Assisted Methods

Entry α-Haloketone Thioamide Method Solvent Temperature (°C) Time Yield (%) Reference
1 2-Bromoacetophenone Thiourea Conventional Methanol 100 30 min ~99 [5][7]
2 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one Thiourea Conventional Ethanol (B145695)/Water (1:1) 65 2-3.5 h 79-90 [4]
3 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one Thiourea Ultrasonic Ethanol/Water (1:1) Room Temp. 1.5-2 h 79-90 [4]
4 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone N-Phenylthiourea Microwave Methanol 90 30 min 95 [8]

| 5 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | Conventional | Methanol | Reflux | 8 h | Lower |[8] |

Experimental Protocols

The following protocols provide a general framework for synthesizing this compound. Note: These procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 5-(Benzyloxy)methyl)thiazole

This protocol uses a protected α-haloketone to prevent side reactions involving the hydroxyl group.

Materials:

  • 1-Chloro-3-(benzyloxy)propan-2-one

  • Thioformamide

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioformamide (1.0 eq) in absolute ethanol.

  • To this solution, add 1-chloro-3-(benzyloxy)propan-2-one (1.0 eq) dropwise at room temperature while stirring.[2]

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.[2][6]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[2]

  • Extract the product into diethyl ether (3x the reaction volume).[2]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, 5-((benzyloxy)methyl)thiazole.

Protocol 2: Deprotection to Yield this compound

This protocol describes the removal of the benzyl (B1604629) protecting group.

Materials:

  • Crude 5-((benzyloxy)methyl)thiazole from Protocol 1

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the crude product in methanol or ethanol in a suitable flask.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol %) to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a dedicated hydrogenation apparatus.

  • Stir the mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (methanol or ethanol).

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Protocol 3: Purification and Characterization

Procedure:

  • Purify the crude this compound by column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).[6]

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Determine the mass of the final product and calculate the overall percent yield.

  • Characterize the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.[8]

Visualizations: Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis, purification, and characterization of this compound derivatives.

Hantzsch_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_deprotection Deprotection Stage cluster_purification Purification & Analysis reagents 1. Combine α-Haloketone & Thioformamide in Ethanol reflux 2. Reflux Reaction (4-6 hours) reagents->reflux neutralize 3. Cool & Neutralize (NaHCO₃) reflux->neutralize extract 4. Solvent Extraction (Diethyl Ether) neutralize->extract dry 5. Dry & Concentrate extract->dry hydrogenation 6. Catalytic Hydrogenation (H₂, Pd/C) dry->hydrogenation filter_catalyst 7. Filter Catalyst (Celite®) hydrogenation->filter_catalyst purify 8. Column Chromatography filter_catalyst->purify characterize 9. Characterization (NMR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note and Protocol for N-alkylation of 5-Thiazolemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole (B1198619) moieties are prevalent scaffolds in a wide array of biologically active compounds and pharmaceuticals. The N-alkylation of the thiazole ring to form thiazolium salts is a key synthetic transformation that can significantly modulate the biological activity, solubility, and other physicochemical properties of these molecules. This application note provides a detailed experimental procedure for the N-alkylation of 5-Thiazolemethanol. Due to the presence of a reactive primary hydroxyl group, which can compete in alkylation reactions, a three-step strategy is employed: (1) protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, (2) N-alkylation of the protected thiazole, and (3) deprotection of the TBDMS ether to yield the final N-alkylated this compound. This protocol offers a robust and reproducible methodology for the synthesis of N-alkylated this compound derivatives.

Overall Experimental Workflow

experimental_workflow start Start: this compound protection Step 1: Protection of Hydroxyl Group (TBDMS Ether Formation) start->protection intermediate1 5-(tert-butyldimethylsilyloxymethyl)thiazole protection->intermediate1 n_alkylation Step 2: N-Alkylation (Thiazolium Salt Formation) intermediate1->n_alkylation intermediate2 N-Alkyl-5-(tert-butyldimethylsilyloxymethyl)thiazolium Halide n_alkylation->intermediate2 deprotection Step 3: Deprotection (TBDMS Ether Cleavage) intermediate2->deprotection end Final Product: N-Alkyl-5-Thiazolemethanol Halide Salt deprotection->end

Caption: Overall workflow for the N-alkylation of this compound.

Experimental Protocols

Protocol 1: Protection of this compound with TBDMSCl

This protocol describes the protection of the primary hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF, add imidazole (2.5 equiv.).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add TBDMSCl (1.2 equiv.) portion-wise to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 5-(tert-butyldimethylsilyloxymethyl)thiazole.

Protocol 2: N-Alkylation of 5-(tert-butyldimethylsilyloxymethyl)thiazole

This protocol details the N-alkylation of the protected thiazole to form a thiazolium salt. Methyl iodide is used as a representative alkylating agent.

Materials:

  • 5-(tert-butyldimethylsilyloxymethyl)thiazole

  • Alkyl halide (e.g., Methyl iodide)

  • Anhydrous acetonitrile

  • Diethyl ether

Procedure:

  • Dissolve 5-(tert-butyldimethylsilyloxymethyl)thiazole (1.0 equiv.) in anhydrous acetonitrile.

  • Add the alkyl halide (1.2-1.5 equiv.) to the solution.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring by TLC. Reaction times can vary from a few hours to overnight depending on the alkyl halide's reactivity.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation of the thiazolium salt.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield the N-alkyl-5-(tert-butyldimethylsilyloxymethyl)thiazolium halide.

Protocol 3: Deprotection of the TBDMS Ether

This protocol describes the removal of the TBDMS protecting group to yield the final N-alkylated this compound.

Materials:

  • N-Alkyl-5-(tert-butyldimethylsilyloxymethyl)thiazolium halide

  • Tetrabutylammonium fluoride (B91410) (TBAF) (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-alkyl-5-(tert-butyldimethylsilyloxymethyl)thiazolium halide (1.0 equiv.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-16 hours).[2]

  • Quench the reaction by adding water.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary to yield the final N-alkyl-5-Thiazolemethanol halide salt.

Data Presentation

Table 1: Representative Quantitative Data for the Synthesis of N-Methyl-5-Thiazolemethanol Iodide

StepReactantReagent (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1. Protection This compoundTBDMSCl (1.2), Imidazole (2.5)DMFRT12~95
2. N-Alkylation Protected ThiazoleMethyl Iodide (1.5)Acetonitrile406~90
3. Deprotection Protected Thiazolium SaltTBAF (1.2)THFRT4~85-95

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Reaction Mechanism

Caption: Generalized reaction mechanism for the three-step synthesis.

References

Application of 5-Thiazolemethanol in Agricultural Fungicide Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The development of effective and target-specific agricultural fungicides is paramount in ensuring global food security. Thiazole (B1198619) derivatives have emerged as a significant class of compounds in agrochemical research due to their broad-spectrum fungicidal activity. Among these, 5-Thiazolemethanol and its derivatives serve as crucial building blocks for the synthesis of potent fungicides. This document provides a detailed account of the application of 5-thiazole derivatives in the synthesis of agricultural fungicides, with a particular focus on the succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, Thifluzamide.

Thifluzamide, a thiazole amide fungicide, demonstrates high efficacy against a variety of fungal pathogens, particularly those from the genus Rhizoctonia, which cause significant damage to crops like rice, potatoes, and corn. Its mode of action involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain, a vital process for fungal respiration and energy production. This targeted mechanism of action makes it an essential tool in integrated pest management (IPM) strategies, helping to mitigate the risk of resistance development when used in rotation with fungicides that have different modes of action.

The core of the Thifluzamide molecule is a substituted thiazole ring, specifically 2-methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. While direct synthesis from this compound is plausible through oxidation of the hydroxymethyl group to a carboxylic acid, published synthesis routes for this key intermediate predominantly start from other precursors such as ethyl 4,4,4-trifluoroacetoacetate and thioacetamide (B46855). This intermediate is then converted to its acyl chloride and subsequently reacted with a substituted aniline (B41778) to yield Thifluzamide.

This document will detail the synthetic pathways to Thifluzamide, provide experimental protocols for key steps, present quantitative data on its fungicidal activity, and illustrate the relevant biological pathway and experimental workflows.

Quantitative Data Presentation

The efficacy of thiazole-based fungicides is determined through in vitro and in vivo studies, with the half-maximal effective concentration (EC50) being a key quantitative parameter. The following tables summarize the fungicidal activity of Thifluzamide and other novel thiazole derivatives against various plant pathogens.

Table 1: Fungicidal Activity of Thifluzamide against Various Plant Pathogens

Target PathogenCropDiseaseEC50 (mg/L)Reference
Rhizoctonia solaniRiceSheath BlightNot explicitly stated, but highly effective
Puccinia spp.WheatRustNot specified
Sclerotinia sclerotiorumVariousWhite MoldNot specified
Fusarium spp.VariousRoot RotNot specified

Table 2: In Vivo Fungicidal Activity of Novel Isothiazole–Thiazole Derivatives

CompoundTarget PathogenEC50 (mg L⁻¹)Reference
6uPseudoperonospora cubensis0.046
6uPhytophthora infestans0.20

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

This protocol describes the synthesis of the key intermediate for Thifluzamide, starting from ethyl 4,4,4-trifluoroacetoacetate and thioacetamide.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Thioacetamide

  • Acetonitrile

  • Tri-n-propylamine

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Ring Formation: In a reaction vessel, dissolve thioacetamide in acetonitrile. Add ethyl 4,4,4-trifluoroacetoacetate dropwise to the solution at 30°C. Maintain the reaction for 2.5 hours.

  • Cyclization: Add tri-n-propylamine to the reaction mixture and maintain the temperature between 30-40°C for 4 hours to facilitate cyclization, forming ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.

  • Hydrolysis: To the solution containing the ethyl ester, slowly add a 40% sodium hydroxide solution, keeping the temperature below 40°C. Continue stirring for 60 minutes after the addition is complete.

  • Acidification and Isolation: Separate the organic phase. Slowly add 10% hydrochloric acid to the aqueous phase to adjust the pH to ≤ 2, which will cause the product to precipitate.

  • Filter the precipitate and wash it twice with 10% hydrochloric acid solution.

  • Dry the collected solid in a vacuum oven to obtain 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid as a light yellow solid. A yield of 98.70% with a purity of 98.8% has been reported for a similar procedure.

Protocol 2: Synthesis of Thifluzamide

This protocol details the final step in the synthesis of Thifluzamide from its carboxylic acid precursor.

Materials:

  • 2-Methyl-4-(trifluoromethyl)-5-thiazolecarboxylic

Application Notes and Protocols for Microwave-Assisted Synthesis of 5-Thiazolemethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole (B1198619) derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 5-thiazolemethanol scaffold, in particular, is a valuable building block for the synthesis of novel therapeutic agents. Traditional methods for the synthesis of these compounds often involve long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant reductions in reaction times, increased yields, and improved product purity.[1] This document provides detailed protocols and application notes for the microwave-assisted synthesis of this compound derivatives and discusses their relevance in targeting key signaling pathways in drug development.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several advantages over conventional heating methods for the synthesis of thiazole derivatives:

  • Rapid Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes using microwave heating.[2][3]

  • Higher Yields: Microwave synthesis frequently leads to higher isolated yields of the desired product.[2][4]

  • Increased Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products.

  • Energy Efficiency: MAOS is a more environmentally friendly approach due to its reduced energy consumption and often allows for solvent-free reactions.[4]

Experimental Protocols

A versatile and efficient method for the synthesis of this compound derivatives is a two-step process involving the microwave-assisted Hantzsch synthesis of a thiazole-5-carboxylate intermediate, followed by its microwave-assisted reduction to the corresponding this compound.

Step 1: Microwave-Assisted Hantzsch Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol describes the synthesis of a key intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate, from ethyl 2-chloroacetoacetate and thiourea (B124793) using microwave irradiation.

Materials:

  • Ethyl 2-chloroacetoacetate (1 mmol)

  • Thiourea (1.1 mmol)

  • Ethanol (B145695) (3 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine ethyl 2-chloroacetoacetate (1 mmol), thiourea (1.1 mmol), and ethanol (3 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 100°C for 10-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid product with cold ethanol.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Step 2: Microwave-Assisted Reduction of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol outlines the reduction of the thiazole-5-carboxylate intermediate to the desired this compound derivative using sodium borohydride (B1222165) under microwave irradiation.

Materials:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate (1 mmol)

  • Sodium borohydride (NaBH₄) (2 mmol)

  • Ethanol (5 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1 mmol) in ethanol (5 mL).

  • Carefully add sodium borohydride (2 mmol) to the solution.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 80°C for 15-30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

  • Characterize the final product, (2-amino-4-methylthiazol-5-yl)methanol, using appropriate analytical techniques.

Data Presentation

The following tables summarize typical quantitative data for the microwave-assisted synthesis of thiazole derivatives, highlighting the significant improvements over conventional methods.

Table 1: Comparison of Conventional and Microwave-Assisted Hantzsch Thiazole Synthesis

ProductMethodSolventTemperature (°C)TimeYield (%)Reference
2-Amino-4-(2-hydroxy-5-methyl phenyl) thiazoleConventionalEthanolReflux12 h58[3]
2-Amino-4-(2-hydroxy-5-methyl phenyl) thiazoleMicrowaveEthanol-6-8 min90[3]
Ethyl 2-(arylamino)-4-(thiophen-2-yl)thiazol-5-yl]acetateMicrowavePEG-40010060 sec85-95[5]
N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesConventionalMethanolReflux8 hLower[6]
N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesMicrowaveMethanol9030 min89-95[6]

Table 2: Reaction Conditions for Microwave-Assisted Synthesis of Various Thiazole Derivatives

Thiazole DerivativeStarting MaterialsSolventPower (W)Temperature (°C)Time (min)Yield (%)Reference
Thiazolyl-pyridazinedionesMaleic anhydride, thiosemicarbazide, hydrazonoyl halidesEthanol5001504-8High[7]
2-Aminothiazolesα-bromoketone, thioureaEthanol170705-15-[8]
2-Amino-5-aryl thiazolesSubstituted acetophenone, thioureaSolvent-free--10-15High[4]
Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetatesBromo ester, substituted phenylthioureaPEG-400100100185-95[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the two-step microwave-assisted synthesis of this compound derivatives.

G cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Reduction to this compound A Ethyl 2-chloroacetoacetate + Thiourea in Ethanol B Microwave Irradiation (100°C, 10-20 min) A->B C Filtration and Washing B->C D Ethyl 2-amino-4-methylthiazole-5-carboxylate C->D E Thiazole-5-carboxylate in Ethanol D->E Intermediate F Addition of NaBH4 E->F G Microwave Irradiation (80°C, 15-30 min) F->G H Work-up and Purification G->H I (2-amino-4-methylthiazol-5-yl)methanol H->I

Microwave-assisted synthesis of this compound derivatives.

Biological Applications and Signaling Pathways

Thiazole derivatives are known to interact with various biological targets, making them attractive scaffolds for drug discovery. Notably, certain thiazole-containing compounds have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers.[4] Thiazole derivatives can be designed to inhibit key kinases within this pathway, such as PI3K and mTOR, thereby halting tumor progression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiazole This compound Derivative (Inhibitor) Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. Thiazole-based compounds have been developed as potent VEGFR-2 inhibitors.

G cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation RAS RAS PLCg->RAS Akt Akt PI3K->Akt RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival Akt->Survival Thiazole This compound Derivative (Inhibitor) Thiazole->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2 Binding & Activation

Inhibition of the VEGFR-2 signaling pathway.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and environmentally benign route to this compound derivatives, which are valuable scaffolds in drug discovery. The protocols outlined in this document offer a reliable methodology for the synthesis of these compounds. Furthermore, the potential of this compound derivatives to target critical signaling pathways such as PI3K/Akt/mTOR and VEGFR-2 highlights their promise for the development of novel therapeutics, particularly in the field of oncology. Further exploration of the structure-activity relationships of these derivatives will be crucial in optimizing their potency and selectivity as kinase inhibitors.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Thiazolemethanol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Thiazolemethanol is a crucial building block in the synthesis of various biologically active compounds and pharmaceuticals. Its efficient and scalable synthesis is paramount for advancing preclinical studies where larger quantities of high-purity material are required. These application notes provide detailed protocols for the scale-up synthesis of this compound, focusing on methods that are amenable to large-scale production, cost-effective, and yield high-purity product suitable for pharmaceutical development.

Comparative Analysis of Synthetic Routes

Several synthetic strategies for this compound have been reported. The choice of method for scale-up depends on factors such as starting material availability, cost, reaction safety, and desired purity. Below is a summary of key quantitative data from prominent synthetic routes.

Table 1: Comparison of Scale-Up Syntheses for this compound

Synthetic RouteStarting MaterialKey ReagentsReported Yield (%)Purification MethodSuitability for Scale-UpReference
Route A: Reduction of EsterEthyl thiazole-5-carboxylateLithium aluminum hydride (LAH), THF75Silica (B1680970) gel column chromatographyModerate; requires chromatography[1]
Route B: Dehalogenation of Dibromo Intermediate2,4-Dibromo-5-(hydroxymethyl)- thiazole (B1198619)10% Palladium on carbon, H₂, Sodium acetate (B1210297)94Recrystallization (of intermediates), no chromatography for final productHigh; avoids chromatography[2]
Route C: One-Pot Hydrolysis and Reduction2-Chloro-5-chloromethylthiazoleMetal powder (Fe, Zn, or Al), Acid (HCl, H₂SO₄, or Acetic Acid)High (not quantified)Extraction and DistillationHigh; simplified process[3]
Route D: Hydrolysis and Catalytic Hydrogenation2-Chloro-5-hydroxymethylthiazole10% Palladium on carbon, H₂, Sodium carbonate91.6Filtration and concentrationHigh; high yield and purity[4]

Experimental Protocols

The following protocols provide detailed methodologies for the most promising scale-up synthesis routes identified.

Protocol 1: Scale-Up Synthesis via Dehalogenation of 2,4-Dibromo-5-(hydroxymethyl)thiazole (Route B)

This method is highly recommended for scale-up due to its high yield and avoidance of column chromatography for the final product.[2]

Step 1: Synthesis of 2,4-Dibromo-5-(hydroxymethyl)thiazole

  • Materials: 2,4-dibromo-5-formylthiazole, Methanol (B129727), Sodium borohydride (B1222165).

  • Procedure:

    • Under a nitrogen atmosphere, dissolve 2,4-dibromo-5-formylthiazole (e.g., 27 g, 0.10 mol) in methanol (1.2 L) in a suitable reaction vessel.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add sodium borohydride in portions while maintaining the temperature at 0°C.

    • After the addition is complete, stir the reaction mixture at 0°C for 2 hours.

    • Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.

    • Remove the methanol under reduced pressure.

    • To the residue, add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and adjust the pH to approximately 6 with 2N HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dibromo-5-(hydroxymethyl)thiazole. The intermediate is often of sufficient purity to proceed to the next step.

Step 2: Debromination to this compound

  • Materials: 2,4-Dibromo-5-(hydroxymethyl)thiazole, Methanol, Sodium acetate trihydrate, 10% Palladium on carbon.

  • Procedure:

    • In a hydrogenation reactor, dissolve 2,4-dibromo-5-(hydroxymethyl)thiazole (e.g., 2.73 g, 10 mmol) in methanol (100 mL).

    • Add sodium acetate trihydrate (4.08 g, 30 mmol) to the solution.

    • Carefully add a catalytic amount of 10% palladium on carbon (200 mg).

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor to 4 atmospheres with hydrogen and shake at 23°C for 10 hours.

    • After the reaction is complete, carefully vent the reactor and filter the mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound. The product is reported to be of excellent purity.[2]

Protocol 2: Scale-Up Synthesis via Reduction of Ethyl Thiazole-5-carboxylate (Route A)

This protocol is a viable option, though it necessitates chromatographic purification.[1]

  • Materials: Lithium aluminum hydride (LAH), Anhydrous Tetrahydrofuran (THF), Ethyl thiazole-5-carboxylate.

  • Procedure:

    • In a pre-cooled (ice-bath) three-neck flask of appropriate size, prepare a solution of lithium aluminum hydride (e.g., 2.89 g, 76 mmol) in 250 mL of anhydrous THF.

    • In a separate flask, dissolve ethyl thiazole-5-carboxylate (e.g., 11.82 g, 75.68 mmol) in 100 mL of anhydrous THF.

    • Slowly add the ethyl thiazole-5-carboxylate solution dropwise to the LAH solution over 1.5 hours, ensuring the temperature is maintained and foaming is controlled.

    • After the addition is complete, continue stirring the reaction mixture for 1 hour.

    • Carefully quench the reaction by the sequential dropwise addition of water (2.9 mL), 15% NaOH solution (2.9 mL), and then water again (8.7 mL).

    • Filter the resulting solid salt and retain the filtrate.

    • Heat the collected solid salt at reflux in ethyl acetate (100 mL) for 30 minutes and filter again.

    • Combine the filtrates from both filtration steps, dry with anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a step gradient of methanol in chloroform (B151607) (e.g., 0%, 2%, 4%) as the eluent to yield pure this compound.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the scale-up synthesis of this compound via the dehalogenation route, which is often preferred for its efficiency and avoidance of chromatography.

Scale_Up_Synthesis_Workflow start Start: 2,4-Dibromo-5-formylthiazole reduction Reduction (NaBH4, Methanol) start->reduction intermediate Intermediate: 2,4-Dibromo-5-(hydroxymethyl)thiazole reduction->intermediate hydrogenation Catalytic Hydrogenation (H2, Pd/C, NaOAc) intermediate->hydrogenation filtration Filtration (Remove Catalyst) hydrogenation->filtration concentration Concentration filtration->concentration product Final Product: This compound concentration->product

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

For preclinical studies, high purity of the final compound is critical.

  • Purification: While Route B is designed to avoid final product chromatography, if impurities are present, recrystallization from a suitable solvent system or filtration through a pad of silica gel can be employed.[2] For Route A, silica gel column chromatography is necessary.[1] A patented high-purity purification process involves crystallization from a non-polar solvent with the addition of an electrolyte salt.[5]

  • Characterization: The identity and purity of this compound should be confirmed using standard analytical techniques.

    • ¹H NMR: Expected signals for this compound in CDCl₃ are typically observed at δ 4.92 (s, 2H), 7.78 (s, 1H), and 8.77 (s, 1H).[1][4]

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the expected molecular weight (e.g., (M+H)⁺ = 116).[1][4]

    • Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) to ensure it meets the stringent requirements for preclinical use.

Safety Considerations

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Some reagents like lithium aluminum hydride are pyrophoric and react violently with water. Thioamides can be toxic.[6]

  • Reactions: Conduct all reactions in a well-ventilated fume hood. Hydrogenation reactions should be performed in a designated area with appropriate safety measures for handling flammable gases under pressure.

By following these detailed protocols and considering the comparative data, researchers and drug development professionals can effectively scale up the synthesis of this compound to support advancing preclinical studies.

References

Application Notes and Protocols for Creating a Diverse Library of 5-Thiazolemethanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the generation and screening of a diverse library of 5-thiazolemethanol analogs. Thiazole-containing compounds are a prominent class of heterocyclic molecules with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[1][2] This guide outlines a comprehensive workflow from library synthesis to biological evaluation, equipping researchers with the necessary information to explore the therapeutic potential of novel this compound analogs.

Introduction to this compound Analogs in Drug Discovery

The thiazole (B1198619) ring is a key structural motif found in numerous FDA-approved drugs and biologically active compounds.[3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in medicinal chemistry.[4] this compound and its derivatives, in particular, serve as important synthons for the preparation of a wide range of biologically active molecules.[5] By creating a diverse library of these analogs, researchers can systematically explore the structure-activity relationships (SAR) and identify novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.[6][7]

Library Synthesis: A Parallel Approach

To efficiently generate a diverse library of this compound analogs, a parallel synthesis approach based on the well-established Hantzsch thiazole synthesis is recommended.[8][9][10] This method allows for the introduction of diversity at two key positions of the thiazole ring (R1 and R2), as depicted in the general reaction scheme below.

General Reaction Scheme:

This strategy enables the rapid production of a multitude of analogs by varying the α-haloketone and thioamide building blocks in a combinatorial fashion.

Experimental Protocol: Parallel Synthesis of a 96-Well Library of this compound Analogs

This protocol details the parallel synthesis of a library of this compound analogs in a 96-well format.

Materials:

  • Array of diverse α-haloketones (R1-C(O)CH2X, where X = Br or Cl)

  • Array of diverse thioamides (R2-C(S)NH2)

  • 1,3-Dichloroacetone (B141476) (as a precursor for the 5-hydroxymethyl group)

  • Ethanol (EtOH)

  • Triethylamine (B128534) (TEA)

  • 96-well reaction blocks

  • Magnetic stirrer plate compatible with 96-well blocks

  • Multi-channel pipette

  • Automated liquid handler (optional)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) for analysis

  • Preparative HPLC for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.5 M stock solutions of each α-haloketone in ethanol.

    • Prepare 0.5 M stock solutions of each thioamide in ethanol.

    • Prepare a 0.5 M stock solution of 1,3-dichloroacetone in ethanol.

    • Prepare a 1.0 M stock solution of triethylamine in ethanol.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL of the 1,3-dichloroacetone stock solution (0.1 mmol).

    • Using a multi-channel pipette or automated liquid handler, add 200 µL of a unique thioamide stock solution (0.1 mmol) to each well in a column.

    • Add 200 µL of a unique α-haloketone stock solution (0.1 mmol) to each well in a row.

    • Add 100 µL of the triethylamine stock solution (0.1 mmol) to each well.

  • Reaction and Work-up:

    • Seal the reaction block and place it on a magnetic stirrer plate.

    • Heat the reaction mixture at 60-80°C for 4-12 hours, monitoring the progress by TLC or LC-MS.

    • After completion, cool the reaction block to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Re-dissolve the residue in a suitable solvent for purification (e.g., DMSO for biological screening or a mobile phase compatible with preparative HPLC).

  • Purification and Analysis:

    • Purify the individual analogs using preparative HPLC.

    • Confirm the identity and purity of each compound by HPLC-MS and 1H NMR spectroscopy.[11]

    • Determine the concentration of each purified compound and prepare stock solutions (e.g., 10 mM in DMSO) for biological screening.

High-Throughput Screening (HTS) of the this compound Analog Library

High-throughput screening is a critical step in identifying biologically active compounds from a large library.[12] The following protocols describe general cell-based and biochemical assays that can be adapted for screening the synthesized this compound library.

Experimental Protocol: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the cytotoxic effects of the synthesized analogs on cancer cell lines.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multi-channel pipette or automated liquid handler

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Add the diluted compounds to the cells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) for each active compound.

Experimental Protocol: Biochemical Kinase Inhibition Assay

This protocol describes a general fluorescence-based assay to screen for inhibitors of a specific kinase, a common target for thiazole derivatives.

Materials:

  • Purified kinase (e.g., PI3K, Akt)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Fluorescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white-bottom plates

  • Microplate reader capable of fluorescence detection

Procedure:

  • Assay Setup:

    • In a 384-well plate, add the kinase, substrate, and assay buffer.

    • Add the this compound analogs at the desired screening concentration (e.g., 10 µM). Include a vehicle control (DMSO) and a positive control inhibitor.

    • Initiate the kinase reaction by adding ATP.

  • Incubation and Detection:

    • Incubate the plate at room temperature for the time recommended by the assay kit manufacturer.

    • Stop the reaction and add the detection reagent according to the kit protocol.

    • Measure the fluorescence signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound relative to the controls.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

Data Presentation

Quantitative data from the screening of the this compound analog library should be summarized in clearly structured tables for easy comparison and identification of SAR trends.

Table 1: Antiproliferative Activity of Representative this compound Analogs

Compound IDR1 SubstituentR2 SubstituentIC50 (µM) vs. MCF-7[4]IC50 (µM) vs. A549[7]IC50 (µM) vs. HepG2[13]
Ref-Cpd-1 4-FluorophenylAmino2.57 ± 0.160.4527.26 ± 0.44
Ref-Cpd-2 4-ChlorophenylMethyl12.0 ± 1.73-14.05
Ref-Cpd-3 PhenylAmino0.2 ± 0.01--
Ref-Cpd-4 4-Cyanophenyl2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl-12.0 ± 1.733.83 ± 0.76
Ref-Cpd-5 2,4-DichlorophenylAmino--7.90

Table 2: Antimicrobial Activity of Representative this compound Analogs

Compound IDR1 SubstituentR2 SubstituentMIC (µg/mL) vs. S. aureus[14]MIC (µg/mL) vs. E. coli[14]MIC (µg/mL) vs. C. albicans[15]
Ref-Cpd-6 4-NitrophenylAmino16.116.115.3
Ref-Cpd-7 3,4-DimethoxyphenylAmino--6.25
Ref-Cpd-8 Pyridin-4-ylAmino93.7-7.8
Ref-Cpd-9 Thien-2-ylAmino12.512.5-
Ref-C-pd-10 PhenylHetaryl0.23-0.700.23-0.700.06-0.23

Visualization of Workflows and Signaling Pathways

Visual representations of experimental workflows and biological pathways are crucial for understanding complex processes. The following diagrams were generated using Graphviz (DOT language).

Experimental Workflow

G cluster_synthesis Library Synthesis cluster_screening High-Throughput Screening cluster_validation Hit Validation & SAR start Building Block Selection (α-haloketones, thioamides) synthesis Parallel Synthesis (96-well format) start->synthesis purification Purification & Analysis (HPLC, LC-MS, NMR) synthesis->purification library Compound Library (DMSO stocks) purification->library primary_screen Primary Screen (Single concentration) library->primary_screen Screening hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Assay (IC50/EC50 determination) hit_id->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits secondary_assays Secondary/Orthogonal Assays confirmed_hits->secondary_assays Validation sar Structure-Activity Relationship (SAR) Analysis secondary_assays->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the synthesis and screening of a this compound analog library.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor This compound Analog Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound analogs.[6][16]

Tubulin Polymerization Pathway

G alpha_beta_tubulin αβ-Tubulin Dimers microtubules Microtubules alpha_beta_tubulin->microtubules Polymerization microtubules->alpha_beta_tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest Disrupts apoptosis Apoptosis cell_cycle_arrest->apoptosis Inhibitor This compound Analog Inhibitor->alpha_beta_tubulin Binds to Inhibitor->microtubules Inhibits Polymerization

References

Application Notes and Protocols: Enzymatic Reactions Involving 5-Thiazolemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential enzymatic reactions involving 5-Thiazolemethanol, a versatile heterocyclic compound. While this compound is widely recognized as a key building block in the synthesis of pharmaceuticals, its direct enzymatic transformations are an emerging area of interest for creating novel derivatives with enhanced biological activity and specificity.[1][2] This document outlines protocols for three plausible enzymatic reactions: lipase-catalyzed esterification, alcohol dehydrogenase-catalyzed oxidation, and glycosyltransferase-catalyzed glycosylation.

Lipase-Catalyzed Esterification of this compound

Lipases are highly versatile enzymes that can catalyze the esterification of primary alcohols in non-aqueous solvents. This reaction can be used to synthesize a variety of 5-thiazolylmethyl esters, which may have applications as prodrugs or possess unique biological activities. Novozym® 435, an immobilized lipase (B570770) B from Candida antarctica, is a robust and widely used catalyst for such reactions.[3][4]

Experimental Protocol: Synthesis of 5-Thiazolylmethyl Acetate (B1210297)

Objective: To synthesize 5-thiazolylmethyl acetate from this compound and vinyl acetate using Novozym® 435.

Materials:

  • This compound

  • Vinyl acetate

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Anhydrous toluene (B28343)

  • Molecular sieves (3 Å)

  • Rotary evaporator

  • Orbital shaker incubator

  • HPLC system for reaction monitoring

Procedure:

  • To a 25 mL screw-capped flask, add this compound (1 mmol, 115.16 mg) and anhydrous toluene (10 mL).

  • Add vinyl acetate (2 mmol, 184.2 µL) to the flask.

  • Add Novozym® 435 (100 mg) and molecular sieves (200 mg) to the reaction mixture.

  • Seal the flask and place it in an orbital shaker incubator at 50°C and 200 rpm.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC.

  • Once the reaction reaches completion (or equilibrium), stop the reaction by filtering out the enzyme and molecular sieves.

  • Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Illustrative Quantitative Data

The following table presents hypothetical data for the lipase-catalyzed acetylation of this compound, based on typical results for similar enzymatic esterifications.

ParameterValue
Substrate 1This compound (0.1 M)
Substrate 2Vinyl acetate (0.2 M)
EnzymeNovozym® 435
Enzyme Loading10 mg/mL
SolventToluene
Temperature50°C
Reaction Time24 hours
Conversion>95%
Product5-Thiazolylmethyl acetate
Isolated Yield85-90%

Workflow for Lipase-Catalyzed Esterification

G Workflow for Lipase-Catalyzed Esterification of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation A Add this compound and Toluene to Flask B Add Vinyl Acetate A->B C Add Novozym® 435 and Molecular Sieves B->C D Incubate at 50°C with Shaking C->D E Monitor by HPLC D->E F Filter to Remove Enzyme E->F G Solvent Evaporation F->G H Column Chromatography G->H I Pure 5-Thiazolylmethyl Acetate H->I G Workflow for ADH-Catalyzed Oxidation of this compound cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Product Isolation A Prepare Reaction Mixture: Buffer, NAD+, this compound B Initiate with ADH A->B C Monitor NADH formation at 340 nm B->C D Monitor by HPLC for preparative scale B->D E Stop Reaction (e.g., heat denaturation) D->E F Solvent Extraction E->F G Purification F->G H Pure 5-Thiazolecarboxaldehyde G->H G Workflow for Glycosylation of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Analysis A Prepare Reaction Mixture: Buffer, MgCl2, UDP-glucose, This compound B Initiate with Glycosyltransferase A->B C Incubate at 30°C B->C D Monitor by HPLC C->D E Stop Reaction with Methanol D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by HPLC-MS F->G H Purify by Preparative HPLC G->H G Conceptual Inhibition of a Kinase Signaling Pathway cluster_pathway Signaling Pathway cluster_inhibition Inhibition A Upstream Signal B Kinase A->B C Substrate Protein B->C D Phosphorylated Substrate C->D E Cellular Response D->E Inhibitor This compound Derivative Inhibitor->B Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Thiazolemethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Thiazolemethanol using column chromatography. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For the purification of polar compounds like this compound, standard silica (B1680970) gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common and recommended stationary phase.[1][2] Due to the basic nature of the thiazole (B1198619) ring, issues with streaking or irreversible adsorption to the acidic silica gel can occur.[1] In such cases, deactivating the silica gel with a triethylamine (B128534) solution or using an alternative stationary phase like alumina (B75360) (neutral or basic) may be beneficial.[1][3]

Q2: Which solvent systems are suitable for the elution of this compound?

Choosing an appropriate solvent system is critical for the successful separation of this compound. Thin-Layer Chromatography (TLC) should be used to determine the optimal eluent composition.[3] A good starting point is a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[4][5]

Commonly used solvent systems for polar heterocyclic compounds include:

  • Ethyl Acetate (B1210297) in Hexane: A gradient of increasing ethyl acetate concentration (e.g., starting from 20% and gradually increasing to 100%) is often effective.[3][6]

  • Methanol (B129727) in Dichloromethane (B109758) (DCM): For highly polar compounds, a small percentage of methanol (e.g., 1-10%) in dichloromethane can be used.[2][6]

Q3: How should I load my crude this compound sample onto the column?

There are two primary methods for sample loading: wet loading and dry loading.[3][7]

  • Wet Loading: This method is suitable if your crude product is readily soluble in the initial mobile phase. Dissolve the sample in a minimal amount of the eluent and carefully apply it to the top of the column.[3]

  • Dry Loading: This is the recommended method if your compound has poor solubility in the mobile phase or if you need to use a more polar solvent for dissolution than your starting eluent.[7] To dry load, dissolve your crude sample in a suitable solvent (e.g., methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[7]

Q4: My this compound appears to be degrading on the silica gel column. What can I do?

The thiazole ring can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[8] To mitigate this, you can:

  • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a base, such as 1-2% triethylamine.[9]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[3]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
This compound is not moving from the origin (Rf ≈ 0). The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. If this is ineffective, switch to a more polar solvent system like methanol/dichloromethane.[1][2]
Poor separation between this compound and impurities (similar Rf values). The solvent system lacks selectivity.Try a different solvent system with different solvent components. For example, if ethyl acetate/hexane fails to provide good separation, a dichloromethane/methanol system might offer different selectivity. Using a longer column can also improve resolution.[3]
Streaking or tailing of the this compound spot on TLC and broad peaks during column chromatography. The thiazole nitrogen is interacting with acidic sites on the silica gel. The sample may be overloaded.Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic silanol (B1196071) groups.[1] Ensure the amount of crude material loaded is not excessive for the column size.
Low yield of this compound after purification. Irreversible adsorption to the stationary phase. The compound is eluting with the solvent front. The compound is degrading on the column.Add triethylamine to the eluent to reduce strong interactions with the silica gel.[1] Start with a less polar solvent system to ensure the compound does not elute too quickly. Check for degradation by performing a 2D TLC. If degradation is observed, consider using a deactivated stationary phase or an alternative like alumina.
Co-elution of impurities with this compound. The chosen solvent system is not optimal for separating the specific impurities present.Perform a thorough TLC analysis with various solvent systems to find one that maximizes the separation between this compound and the impurities. Consider using a gradient elution to improve separation.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like methanol or dichloromethane.

  • Spotting: Use a capillary tube to spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a shallow pool of the desired solvent system (e.g., 30% ethyl acetate in hexane).

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for the this compound spot. Adjust the solvent system to achieve an Rf value between 0.2 and 0.4.

Protocol 2: Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent determined from TLC analysis. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Load the crude this compound onto the column using either the wet or dry loading method as described in the FAQs.

  • Elution: Begin elution with the starting solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of this compound by TLC.

  • Isolation: Combine the fractions containing pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Suggested Starting Solvent Systems for TLC Analysis of this compound

Solvent SystemRatio (v/v)Expected Rf RangeNotes
Ethyl Acetate / Hexane20:80 to 80:200.1 - 0.6A good starting point for moderately polar compounds. The ratio should be optimized based on TLC results.
Methanol / Dichloromethane1:99 to 10:900.1 - 0.5Suitable for more polar compounds. Start with a low percentage of methanol and increase as needed.

Table 2: Troubleshooting Summary for Column Chromatography of this compound

IssueParameter to AdjustRecommended Action
No ElutionMobile Phase PolarityIncrease the proportion of the polar solvent (e.g., ethyl acetate or methanol).
Poor SeparationSolvent System/Column LengthChange the solvent components (e.g., from ethyl acetate/hexane to dichloromethane/methanol). Use a longer column.
Peak Tailing/StreakingMobile Phase AdditiveAdd 0.1-1% triethylamine to the eluent.
Low RecoveryMobile Phase/Stationary PhaseAdd triethylamine to the eluent. Use a less acidic stationary phase like alumina.

Mandatory Visualization

G start Start Purification of This compound tlc Perform TLC Analysis (e.g., 30% EtOAc/Hexane) start->tlc rf_check Is Rf between 0.2 and 0.4? tlc->rf_check adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No run_column Run Column Chromatography rf_check->run_column Yes adjust_polarity->tlc troubleshoot_tailing Streaking/Tailing? run_column->troubleshoot_tailing check_separation Good Separation? change_solvent Change Solvent System (e.g., DCM/MeOH) check_separation->change_solvent No collect_fractions Collect and Combine Pure Fractions check_separation->collect_fractions Yes change_solvent->tlc end Obtain Pure This compound collect_fractions->end troubleshoot_tailing->check_separation No add_tea Add Triethylamine (0.1-1%) to Eluent troubleshoot_tailing->add_tea Yes add_tea->run_column

Caption: Workflow for the purification of this compound.

References

troubleshooting low yield in Hantzsch synthesis of thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Hantzsch synthesis of thiazoles, with a specific focus on resolving issues of low reaction yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to poor outcomes in the Hantzsch thiazole (B1198619) synthesis.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the Hantzsch synthesis can stem from several factors. A systematic investigation is the most effective approach to identify and resolve the issue.[1] Key areas to examine include:

  • Purity of Reactants: The purity of the starting materials, particularly the α-haloketone and the thioamide, is crucial.[2][3] Impurities can lead to unwanted side reactions, consuming reactants and complicating the purification process.[2]

    • Action: Verify the purity of your starting materials using methods like NMR or melting point analysis. Consider recrystallization or distillation if purity is questionable.[4]

  • Reaction Conditions: Suboptimal conditions are a common cause of low yield.

    • Temperature: The reaction often requires heating to overcome the activation energy.[1] If running the reaction at room temperature, consider increasing the heat.[1]

    • Solvent: The polarity and type of solvent play a critical role in reaction rate and yield.[2][5] While ethanol (B145695) and methanol (B129727) are common, other solvents like 1-butanol, 2-propanol, water, or even solvent-free conditions have proven effective for specific substrates.[2][4][6] A solvent screening is highly recommended.[2][5]

    • Reaction Time: The reaction may not be running long enough for completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1]

  • Reaction Method: Conventional heating can be slow and lead to the formation of side products.[5] Microwave irradiation has been shown to dramatically reduce reaction times (from hours to minutes) and significantly improve yields.[1][5][7]

  • Stoichiometry: Ensure you are using the correct stoichiometry. In some cases, using a slight excess of the thioamide can be beneficial.[2][8]

Q2: I am observing significant side product formation. How can I improve the reaction's selectivity?

A2: The formation of multiple products is often related to reaction conditions and the stability of reactants.[1]

  • Control Reaction Conditions:

    • Temperature: If using conventional heating, lowering the temperature may slow the formation of undesired byproducts.[5]

    • Acidic Conditions: Be aware that performing the reaction under highly acidic conditions can lead to the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[1][4][9] In neutral solvents, the reaction typically yields the 2-amino-substituted thiazoles exclusively.[4][9]

  • Purify Starting Materials: As mentioned, impurities in the α-haloketone or thioamide can lead to unwanted side reactions.[1]

  • Monitor the Reaction: An unexpected color change, such as darkening or tar formation, often suggests the decomposition of starting materials or the formation of polymeric byproducts, which can be caused by excessive heat or prolonged reaction times.[3] Use TLC to monitor the reaction and stop it once the starting material is consumed to prevent further degradation or side product formation.[3]

Q3: My starting materials are not fully consumed. How can I drive the reaction to completion?

A3: Incomplete conversion is a common problem that can be addressed by optimizing reaction parameters.[1]

  • Increase Temperature: The Hantzsch synthesis often requires heating.[1] Systematically increasing the temperature can help identify the optimal condition to drive the reaction forward.[1]

  • Prolong Reaction Time: Monitor the reaction via TLC to ensure it has been allowed to proceed for a sufficient duration.[1]

  • Use a Catalyst: While the classic synthesis may not require a catalyst, modern variations often employ one to improve efficiency.[4] Catalysts like silica-supported tungstosilicic acid have been shown to produce high yields.[4][10]

  • Consider Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and often leads to higher conversion rates compared to conventional reflux.[7]

Q4: The purification of my thiazole product is proving difficult. What are the recommended purification strategies?

A4: The thiazole product is often poorly soluble in water and can be readily precipitated from the reaction mixture.[11]

  • Precipitation and Filtration: A common workup procedure involves pouring the cooled reaction mixture into an aqueous sodium carbonate solution to neutralize the mixture and precipitate the product.[3][8][11] The resulting solid can then be collected by vacuum filtration.[3][12]

  • Washing: Wash the collected solid (filter cake) with water to remove inorganic salts and any remaining soluble impurities like excess thiourea.[3][8][11] A subsequent wash with a cold, non-polar solvent can help remove other impurities.[3]

  • Recrystallization: If the filtered product is not sufficiently pure, recrystallization from a suitable solvent, such as ethanol, is a common and effective purification method.[3]

Data Presentation

The choice of reaction conditions significantly impacts the final yield. The tables below summarize the effects of different solvents and heating methods on representative Hantzsch syntheses.

Table 1: Effect of Solvent on Yield in a Multi-Component Hantzsch Synthesis

Entry Solvent Condition Yield (%)
1 Water Reflux 82
2 Ethanol Reflux 65
3 Methanol Reflux 58
4 1-Butanol Reflux 85
5 2-Propanol Reflux 82
6 Ethanol/Water (1:1) Reflux 85

Data adapted from a study on a specific multi-component Hantzsch synthesis. Yields are illustrative and will vary with different substrates and conditions.[3][10]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

Method Reaction Time Yield (%)
Conventional Heating (Reflux in Methanol) 8 hours Lower
Microwave Irradiation < 30 minutes Higher (89-95%)

Data adapted from a study on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[3][7]

Visualizations

The following diagrams illustrate key workflows and logical processes for troubleshooting the Hantzsch synthesis.

troubleshooting_workflow start Low Yield Observed check_purity 1. Check Reactant Purity (α-haloketone, thioamide) start->check_purity is_pure Purity Confirmed? check_purity->is_pure purify Purify Reactants (Recrystallize/Distill) is_pure->purify No check_conditions 2. Evaluate Reaction Conditions is_pure->check_conditions Yes purify->check_purity conditions_optimal Conditions Optimal? check_conditions->conditions_optimal optimize_conditions Optimize: - Temperature - Solvent - Reaction Time conditions_optimal->optimize_conditions No check_method 3. Consider Synthesis Method conditions_optimal->check_method Yes end_rerun Rerun Experiment optimize_conditions->end_rerun is_microwave Using Microwave? check_method->is_microwave use_microwave Switch to Microwave Irradiation is_microwave->use_microwave No check_catalyst 4. Investigate Catalyst Use is_microwave->check_catalyst Yes/Optional use_microwave->end_rerun add_catalyst Add Catalyst (e.g., SiW/SiO₂) check_catalyst->add_catalyst add_catalyst->end_rerun

Caption: Troubleshooting logic for addressing low yield in Hantzsch synthesis.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis setup 1. Reaction Setup (Combine Reactants & Solvent) heating 2. Heating (Conventional or Microwave) setup->heating monitoring 3. Monitor via TLC heating->monitoring cool 4. Cool Reaction monitoring->cool precipitate 5. Precipitate Product (e.g., in aq. Na₂CO₃) cool->precipitate filtration 6. Isolate by Filtration precipitate->filtration wash 7. Wash Solid filtration->wash dry 8. Dry Product wash->dry purify 9. Purify (Optional) (e.g., Recrystallization) dry->purify analyze 10. Characterize purify->analyze

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Experimental Protocols

Below are representative protocols. Optimization may be required for different substrates.

Protocol 1: General Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)

This protocol is adapted from standard laboratory procedures for the Hantzsch synthesis.[3][11]

Materials:

Procedure:

  • In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone and thiourea.[11]

  • Add methanol and a magnetic stir bar.[11]

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[3][11] The solids should dissolve during heating.[3]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[11]

  • Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. A precipitate should form.[3][11]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[3][11]

  • Wash the collected solid with water to remove inorganic salts.[3][11]

  • Air-dry the solid on a watch glass or in a desiccator.[3]

  • If necessary, recrystallize the crude product from ethanol to obtain the pure compound.[3]

Protocol 2: Microwave-Assisted Synthesis of Coumarinyl-Thiazoles

This protocol is a general method for rapid, high-yield synthesis.[5]

Materials:

Procedure:

  • Combine the 3-(bromoacetyl)coumarin and the thioamide/thiosemicarbazone derivative in a microwave reactor vessel.

  • Add ethanol as the solvent.[5]

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable temperature (e.g., 90-130°C) for a short duration (typically 5-30 minutes), monitoring pressure to ensure it remains within safe limits.

  • After the reaction is complete, cool the vessel to room temperature.

  • The solid product that often forms is collected by filtration.[5]

  • Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. The product is often obtained in high purity without the need for column chromatography.[5]

References

preventing degradation of 5-Thiazolemethanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 5-Thiazolemethanol during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemistry of thiazole-containing compounds, the primary factors that can lead to the degradation of this compound include:

  • Exposure to Light (Photodegradation): Thiazole (B1198619) rings, especially those with certain substituents, can be susceptible to degradation upon exposure to UV and visible light. This can involve complex reactions, potentially including cycloadditions with singlet oxygen.

  • Oxidizing Agents: The sulfur atom in the thiazole ring is susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones, altering the molecule's properties.

  • Extreme pH Conditions (Hydrolysis): In the presence of strong acids or bases, the thiazole ring can be prone to cleavage. The hydroxymethyl group may also be involved in reactions under these conditions.

  • Elevated Temperatures (Thermal Degradation): High temperatures can provide the energy needed for degradation reactions to occur, potentially leading to fragmentation of the molecule.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] Specifically, storage in a refrigerator or freezer at temperatures between 2-8°C or at -20°C is ideal.[2] It should be protected from light by using amber-colored vials or by wrapping the container in aluminum foil.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended as the compound can be air-sensitive.[3]

Q3: What are the visual signs of this compound degradation?

A3: this compound is typically a pale-yellow or bright yellow oily liquid.[4][5] Any significant change in color, such as darkening or the formation of precipitates, could indicate degradation. An unusual odor may also be a sign of decomposition.

Q4: How can I monitor the stability of my this compound sample?

A4: The most reliable way to monitor the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the intact compound from its degradation products and allow for their quantification.

Q5: Are there any known stabilizers that can be used for this compound?

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis of a stored sample. Degradation of this compound due to improper storage.1. Verify Storage Conditions: Ensure the sample was stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Analyze a Fresh Sample: Compare the chromatogram of the stored sample to that of a freshly prepared sample to confirm the presence of new peaks. 3. Perform Forced Degradation: To tentatively identify the nature of the degradation, subject a fresh sample to controlled stress conditions (see Experimental Protocols section) and compare the resulting chromatograms.
Low yield or formation of byproducts in a reaction involving this compound. Degradation of this compound under the reaction conditions (e.g., high heat, prolonged reaction time, incompatible reagents).1. Lower Reaction Temperature: If the reaction chemistry allows, try running the reaction at a lower temperature. 2. Protect from Light: Conduct the reaction in a flask wrapped with aluminum foil, especially if the reaction is run over a long period. 3. De-gas Solvents: If oxidation is suspected, use de-gassed solvents and maintain an inert atmosphere over the reaction. 4. Check Reagent Compatibility: Ensure that none of the reagents are strong oxidizing agents or will create highly acidic or basic conditions that could degrade the thiazole ring.
Discoloration of the this compound solution during an experiment. Onset of degradation due to exposure to light, air, or incompatible substances in the solution.1. Minimize Exposure: Prepare solutions fresh and minimize their exposure to ambient light and air. 2. Check pH: If the solution is buffered, verify the pH to ensure it is within a stable range for the compound. 3. Inert Atmosphere: If working with the solution for an extended period, consider bubbling an inert gas through it and maintaining a blanket of inert gas above it.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Forced Stress Conditions*

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C15%Thiazole ring-opened products
0.1 M NaOH24 hours60°C10%Thiazole ring-opened products
3% H₂O₂24 hoursRoom Temp25%This compound-S-oxide
Thermal48 hours80°C5%Minor unidentified products
Photolytic (UV light)24 hoursRoom Temp30%Dimeric and rearranged products

*This table presents hypothetical data for illustrative purposes as specific experimental data for this compound is not publicly available. Actual results may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound and a separate vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a separate vial of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • After the specified duration, cool the solutions to room temperature.

  • Neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Characterize any significant degradation products using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Visualizations

degradation_pathways cluster_compound This compound cluster_stressors Stress Conditions cluster_products Potential Degradation Products Compound This compound Light Light Compound->Light Heat Heat Compound->Heat Oxidants Oxidizing Agents Compound->Oxidants Acid_Base Acid/Base Compound->Acid_Base Photo_Products Photodegradation Products (e.g., Dimers, Isomers) Light->Photo_Products Thermal_Products Thermal Degradation Products (e.g., Fragments) Heat->Thermal_Products Oxidation_Products Oxidation Products (e.g., S-oxides) Oxidants->Oxidation_Products Hydrolysis_Products Hydrolysis Products (Ring Cleavage) Acid_Base->Hydrolysis_Products

Caption: Potential degradation pathways of this compound.

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_issue Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Unexpected Peaks in HPLC Storage Improper Storage? Issue->Storage Reaction Reaction Conditions? Issue->Reaction Verify_Storage Verify Storage: - Temperature - Light Protection - Inert Atmosphere Storage->Verify_Storage Yes Analyze_Fresh Analyze Fresh Sample Storage->Analyze_Fresh No Modify_Reaction Modify Reaction: - Lower Temperature - Protect from Light - De-gas Solvents Reaction->Modify_Reaction Yes

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale 5-Thiazolemethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 5-Thiazolemethanol. The content is structured in a question-and-answer format to directly address specific issues related to managing exothermic reactions during production.

Troubleshooting Guides

Issue: Sudden and Rapid Temperature Increase During Synthesis

Question: We are observing an uncontrolled temperature spike during the one-pot synthesis of this compound from 2-chloro-5-chloromethylthiazole (B146395). What are the likely causes and how can we mitigate this?

Answer: An uncontrolled temperature increase, or thermal runaway, is a critical safety concern in the synthesis of this compound, which involves highly exothermic steps. The primary causes and corresponding mitigation strategies are outlined below:

  • Probable Causes:

    • Rapid Reagent Addition: The hydrolysis and subsequent reduction of 2-chloro-5-chloromethylthiazole are exothermic. Adding reagents too quickly can generate heat faster than the cooling system can remove it.

    • Inadequate Cooling: The reactor's cooling system may be insufficient for the scale of the reaction, or there could be a malfunction in the cooling apparatus.

    • Poor Agitation: Inefficient mixing can lead to localized "hot spots" where the reaction rate accelerates, triggering a thermal runaway.

    • Incorrect Reaction Concentration: Higher concentrations of reactants can lead to a more rapid and intense release of heat.

  • Troubleshooting and Mitigation Strategies:

    • Controlled Reagent Dosing: Implement a slow, controlled addition of reagents. Utilize a dosing pump with a feedback loop connected to a temperature probe in the reactor to automatically adjust the addition rate based on the internal temperature.

    • Enhanced Cooling Capacity: Ensure the reactor is appropriately sized for the reaction scale and that the cooling system is functioning optimally. Consider using a more efficient cooling medium or upgrading the cooling jacket.

    • Optimize Agitation: Verify that the agitator is providing adequate mixing throughout the reactor. For large-scale reactors, consider using multiple impellers or baffles to improve turbulence and heat distribution.

    • Solvent and Concentration Study: Conduct studies to determine the optimal solvent and reactant concentrations that allow for a manageable heat flow while maintaining a reasonable reaction rate.

Issue: Low Yield and Formation of Impurities

Question: Our large-scale synthesis of this compound is resulting in a low yield of the desired product and the formation of significant impurities. Could this be related to poor exothermic control?

Answer: Yes, improper management of the reaction exotherm is a common cause of low yields and impurity formation in this compound synthesis.

  • Probable Causes:

    • Side Reactions at Elevated Temperatures: Exceeding the optimal temperature range can activate alternative reaction pathways, leading to the formation of byproducts.

    • Degradation of Reactants or Product: The starting material, 2-chloro-5-chloromethylthiazole, and the final product, this compound, may be thermally sensitive and can decompose at elevated temperatures.

    • Localized Hot Spots: As mentioned previously, poor mixing can create areas of high temperature where degradation and side reactions are more likely to occur.

  • Troubleshooting and Optimization:

    • Strict Temperature Control: Maintain the reaction temperature within the optimal range determined during process development. Utilize an automated reactor control system to ensure precise temperature management.

    • Reaction Calorimetry: Employ reaction calorimetry (RC1) studies during process development to understand the heat flow of the reaction and identify critical temperature limits.

    • In-Process Monitoring: Use in-process analytical techniques, such as HPLC or GC, to monitor the formation of the product and any impurities in real-time. This can help to identify temperature-related deviations from the optimal reaction profile.

    • Purification Strategy: Develop a robust purification strategy to remove any temperature-induced impurities from the final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the large-scale synthesis of this compound?

A1: In the common one-pot synthesis from 2-chloro-5-chloromethylthiazole, the two main exothermic steps are:

  • Hydrolysis: The initial hydrolysis of 2-chloro-5-chloromethylthiazole to 2-chloro-5-hydroxymethylthiazole.

  • Reduction: The subsequent reduction of the 2-chloro-5-hydroxymethylthiazole to this compound.

Both steps release a significant amount of energy and require careful heat management to prevent thermal runaway.

Q2: What are the key process parameters to monitor for controlling the exotherm?

A2: The critical parameters to monitor and control are:

  • Reactor Temperature: The internal temperature of the reaction vessel.

  • Jacket Temperature: The temperature of the cooling/heating fluid in the reactor jacket.

  • Reagent Addition Rate: The rate at which reactants are added to the vessel.

  • Agitator Speed: The speed of the mixer to ensure homogeneity.

  • Pressure: The pressure inside the reactor, which can indicate gas evolution or boiling.

Q3: What are the safety implications of a thermal runaway in this synthesis?

A3: A thermal runaway can have severe consequences, including:

  • Over-pressurization of the Reactor: Rapid temperature increase can lead to the boiling of solvents and a dangerous build-up of pressure, potentially causing a reactor rupture.

  • Release of Toxic Fumes: Decomposition of reactants and solvents can release hazardous gases.

  • Fire and Explosion: If flammable solvents are used, a thermal runaway can lead to a fire or explosion.

Q4: How can we predict the exothermic potential of our specific process?

A4: The most reliable method is to use a reaction calorimeter to measure the heat of reaction and the rate of heat release under different process conditions. This data is crucial for safe scale-up and for designing an adequate cooling system.

Data Presentation

Table 1: Illustrative Reaction Parameters for Exotherm Management

ParameterLaboratory Scale (1 L)Pilot Plant Scale (100 L)Production Scale (1000 L)
Reactant Concentration 1.0 - 1.5 M0.8 - 1.2 M0.5 - 1.0 M
Initial Temperature 10 - 15 °C5 - 10 °C0 - 5 °C
Max. Allowable Temp. 30 °C25 °C20 °C
Dosing Time 1 - 2 hours4 - 6 hours8 - 12 hours
Coolant Temperature 0 °C-5 °C-10 °C

Note: These values are for illustrative purposes only and should be optimized for your specific process through careful experimentation and risk assessment.

Experimental Protocols

Key Experiment: One-Pot Synthesis of this compound with Controlled Exotherm

Objective: To safely synthesize this compound on a large scale by controlling the exothermic reaction steps.

Methodology:

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and inerted with nitrogen.

    • Calibrate all temperature and pressure sensors.

    • Start the cooling system and bring the reactor jacket to the initial temperature (e.g., 0-5 °C).

  • Initial Charge:

    • Charge the reactor with the appropriate solvent and 2-chloro-5-chloromethylthiazole.

    • Start agitation to ensure a homogenous mixture.

  • Controlled Hydrolysis:

    • Slowly add the hydrolysis reagent (e.g., aqueous base) via a dosing pump.

    • Monitor the internal reactor temperature continuously. The addition rate should be controlled to maintain the temperature below the pre-defined maximum (e.g., 20 °C).

    • If the temperature approaches the limit, the dosing should be paused until the temperature stabilizes.

  • In-Process Check:

    • After the hydrolysis is complete (as determined by in-process analysis), a sample is taken to confirm the conversion to 2-chloro-5-hydroxymethylthiazole.

  • Controlled Reduction:

    • Slowly add the reducing agent (e.g., a solution of a metal/acid combination) to the reactor.

    • Continue to monitor and control the temperature as in the hydrolysis step.

  • Quenching and Work-up:

    • Once the reduction is complete, the reaction is carefully quenched with a suitable reagent.

    • The product is then isolated and purified according to the established procedure.

Mandatory Visualization

Exothermic_Reaction_Workflow start Start: Reactor Preparation (Inerting, Cooling) charge Charge Reactor: - Solvent - 2-chloro-5-chloromethylthiazole start->charge hydrolysis Controlled Hydrolysis: - Slow addition of base - T < 20°C charge->hydrolysis ipc1 In-Process Control 1: - Check for complete hydrolysis hydrolysis->ipc1 ipc1->hydrolysis Recycle if incomplete reduction Controlled Reduction: - Slow addition of reducing agent - T < 20°C ipc1->reduction Proceed if complete ipc2 In-Process Control 2: - Check for complete reduction reduction->ipc2 ipc2->reduction Recycle if incomplete quench Quench Reaction ipc2->quench Proceed if complete workup Work-up & Purification quench->workup end End: this compound workup->end

Caption: Experimental workflow for the large-scale synthesis of this compound.

Troubleshooting_Logic issue Issue: Uncontrolled Temperature Rise cause1 Rapid Reagent Addition? issue->cause1 cause2 Inadequate Cooling? issue->cause2 cause3 Poor Agitation? issue->cause3 solution1 Decrease Dosing Rate Implement Feedback Control cause1->solution1 solution2 Check Cooling System Ensure Optimal Function cause2->solution2 solution3 Increase Agitator Speed Verify Mixing Efficiency cause3->solution3

Caption: Troubleshooting logic for managing thermal runaway events.

Validation & Comparative

A Comparative Guide to the Biological Activities of 5-Thiazolemethanol and Thiophenemethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the therapeutic potential of derivatives of 5-Thiazolemethanol and Thiophenemethanol, focusing on their roles as versatile scaffolds in medicinal chemistry.

Direct comparative studies on the biological activity of this compound and Thiophenemethanol are limited in publicly available scientific literature. However, a significant body of research exists on the diverse pharmacological activities of their respective derivatives. This guide provides a comparative overview of the biological activities exhibited by compounds derived from these two heterocyclic methanols, offering insights into their potential applications in drug discovery and development.

I. Introduction

Both this compound and Thiophenemethanol serve as crucial building blocks in the synthesis of a wide array of biologically active molecules.[1][2] The inherent properties of the thiazole (B1198619) and thiophene (B33073) rings, respectively, contribute to the diverse pharmacological profiles of their derivatives. The thiazole ring, a key component in many natural and synthetic compounds, is known for its wide range of biological activities.[3][4] Similarly, the thiophene ring is a privileged pharmacophore in medicinal chemistry, with numerous FDA-approved drugs containing this moiety.[5][6]

II. Comparative Biological Activities of Derivatives

The following table summarizes the reported biological activities for derivatives of this compound and Thiophenemethanol. It is important to note that the potency and spectrum of activity are highly dependent on the specific substitutions and modifications made to the parent scaffold.

Biological ActivityThis compound DerivativesThiophenemethanol Derivatives
Anticancer Derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast, colon, and pancreatic cancer.[1][7] Some derivatives induce apoptosis and cell cycle arrest.[7]Derivatives have been investigated for their anticancer properties, with some showing significant activity against various cancer cell lines.[8]
Antimicrobial Thiazole derivatives exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[9]Thiophene derivatives are known for their antibacterial and antifungal properties.[2][10]
Anti-inflammatory Certain thiazole derivatives have demonstrated anti-inflammatory properties.[9][11]Thiophene derivatives have shown anti-inflammatory effects.[6][10]
Antiviral Some thiazole derivatives have been investigated for their antiviral activity.[12]Limited information is available on the direct antiviral activity of simple Thiophenemethanol derivatives.
Antioxidant Thiazole derivatives have been reported to possess antioxidant activity.[11]Thiophene-based compounds have been evaluated for their antioxidant properties.[6][13]
Other Activities Anticonvulsant, antidiabetic, and analgesic activities have been reported for various thiazole derivatives.[11]Thiophene derivatives have shown a wide range of other biological effects, including antihistamine, analgesic, and anticonvulsant activities.[6][10]

III. Mechanisms of Action: A Conceptual Overview

While specific mechanisms vary widely among derivatives, a general understanding of their molecular interactions can be conceptualized.

  • This compound Derivatives: The thiazole ring can act as a bioisostere for other chemical groups, allowing it to interact with various biological targets.[1] For instance, in anticancer applications, some thiazole derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival.[14]

  • Thiophenemethanol Derivatives: The thiophene ring's electronic properties and ability to form hydrogen bonds and other non-covalent interactions are crucial for its biological activity.[2] In many cases, the thiophene moiety serves as a scaffold to correctly orient other functional groups for optimal interaction with a biological target.

IV. Experimental Protocols

The biological activities of these derivatives are typically evaluated using a variety of in vitro and in vivo assays. Below are outlines of common experimental protocols.

A. Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12][14]

  • Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media.[7]

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.[1][7]

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).[1]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.[12]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[7]

B. Antimicrobial Activity: Agar (B569324) Cup Diffusion Method

This method is a standard technique for preliminary screening of antimicrobial activity.[9]

  • Preparation of Media: Nutrient agar plates are prepared and solidified.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Preparation: Wells are created in the agar using a sterile cork borer.

  • Compound Application: A specific volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.[9]

V. Visualization of Synthetic and Biological Pathways

A. General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of derivatives from this compound and Thiophenemethanol.

G General Workflow for Derivative Synthesis and Evaluation cluster_0 Starting Materials cluster_1 Synthesis cluster_2 Derivatives cluster_3 Biological Screening This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Thiophenemethanol Thiophenemethanol Thiophenemethanol->Chemical Modification Thiazole Derivatives Thiazole Derivatives Chemical Modification->Thiazole Derivatives Thiophene Derivatives Thiophene Derivatives Chemical Modification->Thiophene Derivatives In Vitro Assays In Vitro Assays Thiazole Derivatives->In Vitro Assays Thiophene Derivatives->In Vitro Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models G Simplified PI3K/Akt Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Cell Proliferation Cell Proliferation Akt->Cell Proliferation Cell Survival Cell Survival Akt->Cell Survival Thiazole Derivative Thiazole Derivative Thiazole Derivative->PI3K

References

A Comparative Guide to the In Vitro Bioassay Validation of 5-Thiazolemethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro bioassays relevant to the validation of 5-Thiazolemethanol derivatives. While direct comparative studies on a homologous series of this compound derivatives are limited in the public domain, this document synthesizes available data on structurally related thiazole (B1198619) compounds to offer a framework for their evaluation. The focus is on anticancer, anti-inflammatory, and antioxidant activities, which are common therapeutic targets for this class of compounds.[1][2][3]

Data Presentation: Comparative Bioactivities of Thiazole Derivatives

The following tables summarize the in vitro biological activities of various thiazole derivatives, offering a point of reference for the potential efficacy of novel this compound analogues.

Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazol-5(4H)-onesHCT-116 (Colon)2.89 - 9.29[4]
HepG-2 (Liver)2.89 - 9.29[4]
MCF-7 (Breast)2.89 - 9.29[4]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesMCF-7 (Breast)2.57 ± 0.16[5]
HepG-2 (Liver)7.26 ± 0.44[5]
Thiazole-5-carboxamide DerivativesA-549 (Lung)Moderate Activity[6]
Bel7402 (Liver)Moderate Activity[6]
HCT-8 (Intestine)Highest activity (48% inhibition at 5 µg/mL)[6]
5-(Thiophen-2-yl)-1,3,4-thiadiazole DerivativesHepG-2 (Liver)4.37 ± 0.7[7]
A-549 (Lung)8.03 ± 0.5[7]

IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.

Table 2: In Vitro Anti-inflammatory and Antioxidant Activities of Thiazole Derivatives

Compound ClassAssayActivity MetricResultReference
5-Methylthiazole-Thiazolidinone ConjugatesCOX-1 Inhibition% InhibitionSuperior to naproxen[1]
Thiazolyl- Δ2-1,3,4 oxadiazolinesTurpentine oil-induced inflammation (in vivo model)Reduction in inflammatory markersGood anti-inflammatory potential[8]
Phenolic ThiazolesABTS Radical ScavengingIC50 (µM)Lower than ascorbic acid for some derivatives[9]
N-Methyl Substituted Thiazole-Derived PolyphenolsDPPH Radical ScavengingIC50 (µM)Enhanced activity compared to standards[10]
ABTS Radical ScavengingIC50 (µM)Enhanced activity compared to standards[10]

COX-1: Cyclooxygenase-1; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); DPPH: 2,2-diphenyl-1-picrylhydrazyl. IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for key in vitro bioassays are provided below to facilitate the validation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete growth medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM in water)

  • This compound derivatives

  • Positive Control (e.g., Nocodazole)

  • Negative Control (DMSO)

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Protocol:

  • Reagent Preparation: Reconstitute tubulin to 10 mg/mL in ice-cold GTB. Prepare a 10 mM stock solution of GTP.

  • Reaction Mixture: In a pre-warmed 96-well plate at 37°C, prepare the reaction mixture containing GTB, GTP, and the test compound or control.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.

  • Data Acquisition: Immediately measure the absorbance at 350 nm every minute for 60 minutes in a microplate reader pre-warmed to 37°C.[11]

  • Data Analysis: Plot absorbance against time to generate polymerization curves. Determine the maximum velocity (Vmax) of polymerization for each concentration.[11]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells

  • This compound derivatives

  • Phosphate Buffered Saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with cold PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.[12] Incubate on ice or at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.[12]

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.[13][14]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a general experimental workflow for their in vitro validation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Bioassay Screening cluster_mechanistic Mechanism of Action Studies cluster_lead Lead Identification synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) characterization->anti_inflammatory antioxidant Antioxidant Assays (e.g., DPPH Scavenging) characterization->antioxidant pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) cytotoxicity->pathway_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle tubulin_poly Tubulin Polymerization Assay cytotoxicity->tubulin_poly lead_id Identification of Lead Compounds anti_inflammatory->lead_id antioxidant->lead_id pathway_analysis->lead_id cell_cycle->lead_id tubulin_poly->lead_id

General experimental workflow for in vitro validation.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Thiazole This compound Derivative Thiazole->PI3K inhibits Thiazole->Akt inhibits Thiazole->mTORC1 inhibits

PI3K/Akt/mTOR signaling pathway inhibition.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Angiogenesis Angiogenesis, Proliferation, Migration PLCg->Angiogenesis PI3K->Angiogenesis Thiazole This compound Derivative Thiazole->VEGFR2 inhibits

VEGFR-2 signaling pathway inhibition.
VEGFR-2 signaling pathway inhibition.

References

Comparative Efficacy of 5-Thiazolemethanol Derivatives Against Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer efficacy of various 5-thiazolemethanol derivatives and related thiazole (B1198619) compounds. The following sections detail their performance against several cancer cell lines, supported by experimental data, and outline the methodologies used in these critical studies.

The thiazole scaffold is a prominent heterocyclic core in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1] These compounds have been shown to target various biological pathways crucial for cancer cell proliferation and survival.[1] This guide focuses on the comparative efficacy of these derivatives, presenting quantitative data, experimental protocols, and visualizations of key signaling pathways to aid in the evaluation and development of novel anticancer therapeutics.

Quantitative Efficacy Data

The in vitro cytotoxic activity of various thiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound, with lower values indicating greater efficacy. The data below summarizes the IC50 values for several promising thiazole derivatives.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazole Derivatives
Compound 4c (with R=NH=NH-Ph substitution)MCF-7 (Breast)2.57 ± 0.16[2]
HepG2 (Liver)7.26 ± 0.44[2]
Compound 4a (with R=H substitution)MCF-7 (Breast)12.7 ± 0.77[2]
HepG2 (Liver)6.69 ± 0.41[2]
Compound 4b (with R=Br substitution)MCF-7 (Breast)31.5 ± 1.91[2]
HepG2 (Liver)51.7 ± 3.13[2]
Compound 5 (with acetyloxy substitution)MCF-7 (Breast)28.0 ± 1.69[2]
HepG2 (Liver)26.8 ± 1.62[2]
Staurosporine (Standard Drug)MCF-7 (Breast)6.77 ± 0.41[2]
HepG2 (Liver)8.4 ± 0.51[2]
Thiazol-5(4H)-one Derivatives
Compound 4f HCT-116 (Colorectal)2.89[3]
HepG-2 (Liver)4.33[3]
MCF-7 (Breast)3.21[3]
Compound 5a HCT-116 (Colorectal)3.15[3]
HepG-2 (Liver)5.18[3]
MCF-7 (Breast)4.29[3]
Colchicine (Positive Control)HCT-116 (Colorectal)1.85[3]
HepG-2 (Liver)2.54[3]
MCF-7 (Breast)2.11[3]
Thiazole-5-Carboxamide Derivatives
Compound 8c A-549 (Lung)48% inhibition at 5 µg/mL[4][5]
Compound 8f A-549 (Lung)40% inhibition at 5 µg/mL[4][5]
5-Fluorouracil (Control)--[4]
1,2,3-Thiadiazole Derivatives
Dehydroepiandrosterone derivative (25)T47D (Breast)0.058[6]
Pyrazole oxime derivative (8l)HCT-116 (Colon)6.56[6]
Pyrazole oxime derivative (8e)HCT-116 (Colon)7.19[6]
Thidiazuron (TDZ)MDA-MB-231 (Breast)~50 (24h)[6]

Experimental Protocols

Standardized assays are crucial for the reliable evaluation of the cytotoxic effects of novel compounds. The following protocols are widely used in the assessment of anticancer agents.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity.[6][7][8]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product.[6] The amount of this formazan, which can be quantified spectrophotometrically, is directly proportional to the number of living cells.[6]

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7][8]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control and a positive control are included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.[6]

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[6][8]

  • Data Acquisition: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration.[6]

Tubulin Polymerization Inhibition Assay

Several thiazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[3][7]

Principle: This assay measures the effect of a compound on the assembly of microtubules from tubulin protein in vitro. The polymerization process is typically monitored by an increase in fluorescence or turbidity.

Procedure:

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP source, and a fluorescence- or turbidity-enhancing buffer is prepared.

  • Compound Addition: The test compound or a control vehicle is added to the reaction mixture.

  • Initiation of Polymerization: Polymerization is initiated, often by raising the temperature.

  • Monitoring: The change in fluorescence or absorbance is monitored over time using a plate reader.

  • Data Analysis: The inhibitory activity is determined by comparing the polymerization rate in the presence of the test compound to that of the control.[7]

Signaling Pathways and Mechanisms of Action

Thiazole derivatives have been shown to modulate several key signaling pathways implicated in cancer progression.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[7][9] Its dysregulation is a common feature in many cancers. Several thiazole derivatives have been identified as inhibitors of this pathway, leading to decreased cancer cell proliferation and increased apoptosis.[6][7]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole This compound Derivative Thiazole->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Tubulin Polymerization and Cell Cycle Arrest

By interfering with tubulin polymerization, certain thiazole derivatives disrupt the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[7] This disruption leads to an arrest of the cell cycle, typically at the G2/M phase, and subsequently triggers apoptosis (programmed cell death).[3][7]

Tubulin_Polymerization_Inhibition Tubulin Tubulin Dimers Microtubules Microtubule (Mitotic Spindle) Tubulin->Microtubules polymerization CellCycle Cell Cycle Progression (G2/M Phase) Microtubules->CellCycle enables Apoptosis Apoptosis CellCycle->Apoptosis arrest leads to Thiazole This compound Derivative Thiazole->Tubulin inhibits polymerization

Caption: Mechanism of action for tubulin polymerization inhibitors leading to cell cycle arrest and apoptosis.

Experimental Workflow

The general workflow for evaluating the anticancer efficacy of novel compounds is a multi-step process, from initial synthesis to detailed mechanistic studies.

Experimental_Workflow Synthesis Compound Synthesis & Characterization Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Hit Hit Identification (Potent Compounds) Screening->Hit Mechanism Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis, Pathway Analysis) Hit->Mechanism Optimization Lead Optimization (SAR Studies) Mechanism->Optimization

Caption: A typical experimental workflow for the discovery and development of novel anticancer compounds.

References

Assessing the Cross-Reactivity of 5-Thiazolemethanol-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-thiazolemethanol moiety is a key structural feature in a variety of pharmacologically active compounds, including potent kinase inhibitors. While on-target efficacy is a primary goal in drug development, understanding and characterizing off-target interactions, or cross-reactivity, is critical for predicting potential side effects and uncovering new therapeutic opportunities. This guide provides a comparative framework for assessing the cross-reactivity of this compound-based compounds, using the multi-kinase inhibitor Dasatinib as a case study.

Data Presentation: Comparative Selectivity Profiles

A critical step in assessing cross-reactivity is to quantify the binding affinity or inhibitory activity of a compound against a broad panel of potential targets. This is often achieved through large-scale screening efforts, such as kinome scanning. The data is typically presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), where a lower value indicates higher potency.

As a representative example of a thiazole-containing compound, the kinase selectivity profile of Dasatinib reveals its multi-targeted nature. While it potently inhibits its primary targets, BCR-ABL and SRC family kinases, it also demonstrates significant activity against other kinases at clinically relevant concentrations.[1][2][3]

Below is a summarized table of Dasatinib's inhibitory activity against a selection of on- and off-target kinases, compiled from various profiling studies.

Kinase TargetTarget FamilyIC50 (nM)On-Target/Off-Target
ABL1Tyrosine Kinase< 1On-Target
SRCTyrosine Kinase0.5 - 2On-Target
LCKTyrosine Kinase< 1On-Target
YES1Tyrosine Kinase< 1On-Target
c-KITTyrosine Kinase< 30Off-Target
PDGFRβTyrosine Kinase< 30Off-Target
EphA2Tyrosine Kinase~25Off-Target
EGFRTyrosine Kinase> 100Off-Target
IRAK4Serine/Threonine KinaseSignificant InhibitionOff-Target
p38α (MAPK14)Serine/Threonine KinaseSignificant InhibitionOff-Target

Note: IC50 values can vary depending on the specific assay conditions and format used.

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and well-defined experimental methodologies. Two widely used techniques for characterizing inhibitor-target interactions are the in vitro radiometric kinase assay and the cell-based Cellular Thermal Shift Assay (CETSA).

In Vitro Radiometric Kinase Assay

This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate. It is considered a gold standard for determining inhibitor potency (IC50).[4][5][6]

Generalized Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a specific peptide or protein substrate, and the test compound (e.g., a this compound derivative) at various concentrations in a kinase reaction buffer.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Termination and Capture: Stop the reaction and spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unbound radiolabeled ATP is washed away.

  • Detection and Quantification: The amount of incorporated radioactivity is measured using a phosphorimager or scintillation counter.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement within a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[1][7][8][9][10]

Generalized Protocol:

  • Cell Treatment: Treat intact cells with the test compound at various concentrations or a vehicle control for a specified period to allow for cell penetration and target binding.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures in a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing properly folded proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the soluble target protein in the supernatant is quantified using standard protein detection methods, such as Western blotting or ELISA.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

    • Isothermal Dose-Response: At a fixed temperature, plot the amount of soluble protein against the compound concentration to determine the EC50 for target stabilization.

Visualization of Experimental Workflows and Signaling Pathways

Diagrams are essential for visualizing complex experimental processes and biological pathways. The following are Graphviz diagrams representing a generalized workflow for assessing kinase inhibitor cross-reactivity and a potential off-target signaling pathway affected by a this compound-based compound like Dasatinib.

experimental_workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Validation cluster_analysis Data Analysis compound This compound Compound radiometric_assay Radiometric Kinase Assay compound->radiometric_assay intact_cells Intact Cells compound->intact_cells kinase_panel Broad Kinase Panel kinase_panel->radiometric_assay ic50_determination IC50 Determination radiometric_assay->ic50_determination target_engagement Target Engagement Confirmation (EC50) ic50_determination->target_engagement Inform Cellular Studies selectivity_profile Generate Selectivity Profile ic50_determination->selectivity_profile cetsa Cellular Thermal Shift Assay (CETSA) intact_cells->cetsa cetsa->target_engagement target_engagement->selectivity_profile off_target_id Identify Off-Targets selectivity_profile->off_target_id off_target_id->compound Guide Compound Optimization

Workflow for Assessing Kinase Inhibitor Cross-Reactivity

Dasatinib has been shown to interact with Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key component of the Toll-like receptor (TLR) and IL-1 receptor signaling pathways.[11] Inhibition of IRAK4 can disrupt downstream inflammatory signaling.

off_target_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-kB Activation TRAF6->NFkB MAPK MAPK Activation TRAF6->MAPK Dasatinib Dasatinib (this compound-based) Dasatinib->IRAK4 Inhibition

Potential Off-Target Inhibition of the IRAK4 Signaling Pathway

Conclusion

The assessment of cross-reactivity is a multifaceted process that is integral to modern drug discovery. For this compound-based compounds, which often target the highly conserved ATP-binding pocket of kinases, a thorough understanding of their selectivity profile is essential. By employing a combination of in vitro biochemical assays and cell-based target engagement studies, researchers can build a comprehensive picture of a compound's on- and off-target activities. This data-driven approach, exemplified by the analysis of Dasatinib, enables more informed decisions in lead optimization, aids in the interpretation of cellular and in vivo results, and ultimately contributes to the development of safer and more effective therapeutics.

References

head-to-head comparison of different synthetic routes to 5-Thiazolemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Thiazolemethanol is a valuable building block in the synthesis of various biologically active compounds. This guide provides a head-to-head comparison of three distinct synthetic routes to this compound, offering an objective analysis of their performance based on experimental data.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: From 2,4-Dibromothiazole-5-carbaldehydeRoute 2: From 2-chloro-5-chloromethylthiazole (B146395) (Two-Step)Route 3: From 2-chloro-5-chloromethylthiazole (One-Pot)
Overall Yield ~68% (over 2 steps from the aldehyde)~31% (over 2 steps)66-69%
Purity High (recrystallization of intermediate)>98% (distilled final product)>98%
Reaction Time Reduction: Not specified; Hydrogenation: 10 hoursFormate displacement/hydrolysis: Overnight (e.g., 12-16 h); Hydrogenation: 19 hoursHydrolysis: 2 hours; Reduction: 0.5 hours
Starting Material Cost High (2,4-dibromo-1,3-thiazole-5-carbaldehyde is relatively expensive)Moderate (2-chloro-5-chloromethylthiazole is commercially available in bulk)Moderate (same as Route 2)
Key Reagents Sodium borohydride, Palladium on carbonSodium formate, Palladium on carbonZinc powder, Hydrochloric acid
Process Complexity Multi-step synthesis of starting material may be required. Involves handling of bromine.Two distinct reaction and work-up steps.Simplified "one-pot" procedure with a single work-up.

Route 1: Synthesis from 2,4-Dibromothiazole-5-carbaldehyde

This route involves the reduction of the aldehyde group of 2,4-dibromothiazole-5-carbaldehyde to an alcohol, followed by the dehalogenation of the dibrominated intermediate.

Route_1 start 2,4-Dibromothiazole- 5-carbaldehyde intermediate 2,4-Dibromo-5- (hydroxymethyl)thiazole start->intermediate NaBH4 end This compound intermediate->end H2, Pd/C, NaOAc Route_2 start 2-chloro-5- chloromethylthiazole intermediate 2-chloro-5- hydroxymethylthiazole start->intermediate 1. Sodium formate 2. NaOH end This compound intermediate->end H2, Pd/C, NaOAc Route_3 start 2-chloro-5- chloromethylthiazole intermediate [ 2-chloro-5- hydroxymethylthiazole ] start->intermediate H2O, 80°C, 2h end This compound intermediate->end Zn, HCl, 30 min

Evaluating the Metabolic Stability of 5-Thiazolemethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the early stages of drug discovery. A compound's susceptibility to metabolism by enzymes, primarily cytochrome P450s (CYPs) in the liver, directly impacts its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comparative framework for evaluating the metabolic stability of 5-Thiazolemethanol derivatives, a scaffold of interest in medicinal chemistry.

Comparative Metabolic Stability of this compound Derivatives

The metabolic stability of a compound is often assessed using in vitro models such as liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes. The key parameters derived from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[1]

Table 1: In Vitro Metabolic Stability of Hypothetical this compound Derivatives in Human Liver Microsomes

Compound IDR1-SubstituentR2-SubstituentHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
TM-001 HH1546.2
TM-002 FH2527.7
TM-003 ClH3221.7
TM-004 HCH₃1257.8
TM-005 HCF₃4515.4
TM-006 FCF₃>60<11.6
Verapamil Positive Control-1838.5
Warfarin Positive Control-5512.6

Note: The data presented in this table is for illustrative purposes only and is intended to model a typical outcome of a metabolic stability study.

  • Halogenation at R1: Introducing electron-withdrawing fluorine (TM-002) or chlorine (TM-003) atoms on the phenyl ring appears to increase metabolic stability compared to the unsubstituted parent compound (TM-001). This is a common strategy to block potential sites of oxidative metabolism.

  • Substitution at R2: A methyl group at the R2 position (TM-004) seems to decrease metabolic stability, possibly by introducing a new site for metabolism. Conversely, a trifluoromethyl group (TM-005), which is more resistant to metabolism, significantly improves stability.

  • Combined Effects: The combination of a fluorine atom at R1 and a trifluoromethyl group at R2 (TM-006) results in the most stable compound in this hypothetical series, demonstrating a synergistic effect of blocking multiple metabolic "soft spots."

Experimental Protocols

A detailed and robust experimental protocol is essential for generating reliable and reproducible metabolic stability data.

Liver Microsomal Stability Assay

This assay determines the rate of metabolism of a compound by liver microsomes.

1. Materials and Reagents:

  • Test compounds and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance).

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate (B84403) buffer (100 mM, pH 7.4).

  • Acetonitrile (B52724) (containing an internal standard for LC-MS/MS analysis).

  • 96-well plates.

2. Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and controls in a suitable organic solvent like DMSO or methanol (B129727). Note that methanol can sometimes form artifacts, so its use should be validated. A final concentration of 1 µM is typical for the incubation.

  • Incubation Mixture Preparation: In a 96-well plate, combine the liver microsomes (final protein concentration typically 0.5 mg/mL) and phosphate buffer. Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound to the wells, followed by the freshly prepared NADPH regenerating system to initiate the metabolic reaction. The final volume is typically around 200 µL.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

Visualizing the Workflow and Relationships

Diagrams are crucial for clearly communicating experimental processes and the logic behind structure-activity relationship (SAR) studies.

experimental_workflow cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Compound Plating Compound Plating Microsome & Buffer Addition Microsome & Buffer Addition Compound Plating->Microsome & Buffer Addition Pre-incubation at 37°C Pre-incubation at 37°C Microsome & Buffer Addition->Pre-incubation at 37°C NADPH Addition (Start Reaction) NADPH Addition (Start Reaction) Pre-incubation at 37°C->NADPH Addition (Start Reaction) Incubation at 37°C Incubation at 37°C NADPH Addition (Start Reaction)->Incubation at 37°C Time Point Sampling Time Point Sampling Incubation at 37°C->Time Point Sampling Quenching Reaction Quenching Reaction Time Point Sampling->Quenching Reaction Protein Precipitation Protein Precipitation Quenching Reaction->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Results Results Data Processing->Results

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

SAR_logic cluster_input Inputs cluster_process Evaluation cluster_output Outputs Parent_Molecule Parent Molecule (this compound Core) Metabolic_Assay Metabolic Stability Assay (e.g., Microsomal Stability) Parent_Molecule->Metabolic_Assay Structural_Modifications Structural Modifications (R1, R2 substituents) Structural_Modifications->Metabolic_Assay Metabolic_Data Metabolic Stability Data (t½, CLint) Metabolic_Assay->Metabolic_Data SAR_Analysis Structure-Metabolism Relationship Analysis Metabolic_Data->SAR_Analysis

Caption: Logical flow for establishing structure-metabolism relationships.

References

Unveiling the Antifungal Potential of Thiazole-Based Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the antifungal activity of thiazole-based compounds reveals a promising class of potential fungicides. While direct comparative data for 5-Thiazolemethanol is limited, extensive research on its derivatives showcases significant antifungal efficacy, in some cases surpassing that of established commercial fungicides. This guide provides a comprehensive comparison based on available scientific literature, offering valuable insights for researchers, scientists, and drug development professionals.

This publication aims to objectively compare the antifungal performance of compounds featuring the thiazole (B1198619) scaffold with commercially available fungicides. Due to the scarcity of direct experimental data on this compound, this guide will focus on the broader class of thiazole derivatives to provide a well-rounded perspective on their potential. The data presented is compiled from various in vitro studies, highlighting key metrics such as Minimum Inhibitory Concentration (MIC) to allow for a quantitative comparison.

Performance Snapshot: Thiazole Derivatives vs. Commercial Fungicides

The antifungal efficacy of various chemical agents is commonly determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for several thiazole derivatives against pathogenic fungi, juxtaposed with the performance of well-established commercial fungicides.

It is crucial to note that the following data pertains to thiazole derivatives and not this compound itself. These findings, however, underscore the potential of the core thiazole structure as a potent antifungal agent.

Table 1: Antifungal Activity (MIC in µg/mL) Against Candida albicans
Compound/DrugMIC Range (µg/mL)Reference(s)
Thiazole Derivatives
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives0.008 - 7.81[1]
Hydrazine-thiazole derivatives0.45 - 31.2 (µM)[2]
Phenylthiazole derivatives-
2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives0.048 - 3.12[3]
Commercial Fungicides
Fluconazole0.4 - 64[4][5]
Amphotericin B≥ 2 (Resistant)[4]
Itraconazole0.063 - 1[4]
Nystatin0.015 - 7.81[1]
Caspofungin≤ 0.25 (Susceptible)[4]
Table 2: Antifungal Activity (EC₅₀ in µg/mL) Against Phytopathogenic Fungi
Compound/DrugTarget FungiEC₅₀ (µg/mL)Reference(s)
Phenylthiazole Derivatives
Derivative E26Magnaporthe oryzae1.29[6]
Derivative eSclerotinia sclerotiorum0.22[6]
Derivative fSclerotinia sclerotiorum0.39[6]
Commercial Fungicides
Isoprothiolane (IPT)Magnaporthe oryzae3.22[6]
Phenazine-1-carboxylic acid (PCA)Magnaporthe oryzae27.87[6]
CarbendazimSclerotinia sclerotiorum0.70[6]

Understanding the Mechanisms: How They Work

The primary mode of action for many antifungal agents, including thiazole derivatives and azole fungicides, involves the disruption of the fungal cell membrane. This is often achieved by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in humans, making it an excellent target for antifungal drugs.

Signaling Pathway of Azole and Thiazole Antifungals

Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_drugs Antifungal Drugs Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Binds to Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Essential component of Enzyme->Ergosterol Converts to Fungal_Cell_Death Fungal Cell Death Membrane->Fungal_Cell_Death Leads to Thiazole Thiazole Derivatives Thiazole->Enzyme Inhibit Azole Azole Fungicides (e.g., Fluconazole) Azole->Enzyme Inhibit Broth_Microdilution_Workflow start Start prep_compound Prepare stock solution of test compound start->prep_compound serial_dilute Perform serial dilutions in microplate wells prep_compound->serial_dilute inoculate Inoculate microplate wells with fungal suspension serial_dilute->inoculate prep_inoculum Prepare standardized fungal inoculum prep_inoculum->inoculate incubate Incubate at controlled temperature and time inoculate->incubate read_results Visually or spectrophotometrically determine MIC incubate->read_results end End read_results->end

References

Navigating Bioanalysis: A Comparative Guide to Quantifying Thiazole-Containing Compounds in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic moieties in biological matrices is a cornerstone of preclinical and clinical research. This guide offers a comparative overview of analytical methodologies for the quantification of thiazole-ring containing compounds, providing a framework for the validation of an analytical method for molecules like 5-Thiazolemethanol.

The primary analytical techniques for the quantification of small molecules like thiazole (B1198619) derivatives in biological fluids are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD), and the more sensitive and selective Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The choice of an analytical method is contingent on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of typical performance data for HPLC-UV/DAD and LC-MS/MS methods used for the analysis of thiazole derivatives.

Table 1: HPLC-UV/DAD Method Validation Parameters for Thiazole Derivatives in Biological Matrices
ParameterThiabendazole in Food MatricesSystemic Azoles in Plasma2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in Plasma
Linearity Range 0.31–20.00 µg/mL0.05–100 µg/mL1–100 µmol/L
Correlation Coefficient (r²) > 0.999Not SpecifiedNot Specified
Accuracy (%) 93.61–98.0893.8–108.792.74–115.73
Precision (RSD %) < 1.330.24–11.660.84–6.99
LOD 0.009–0.017 µg/mLNot SpecifiedNot Specified
LOQ 0.028–0.052 µg/mL0.05 µg/mL1 µmol/L
Recovery (%) Not SpecifiedNot SpecifiedNot Specified
Table 2: LC-MS/MS Method Validation Parameters for Thiazole Derivatives in Biological Matrices
ParameterThiabendazole in Liquid FoodPsychoactive Drugs in UrineTicagrelor in Plasma
Linearity Range Not SpecifiedNot Specified2–5000 µg/L
Correlation Coefficient (r²) 0.9994> 0.998Not Specified
Accuracy (%) Not Specified93.0–109.7< 15% deviation
Precision (RSD %) Not Specified0.8–8.8< 15%
LOD 0.62 µg/mLNot SpecifiedNot Specified
LOQ 1.83 µg/mLNot Specified2 µg/L
Recovery (%) Not Specified56.1–104.

In Vivo Efficacy of 5-Thiazolemethanol Analogs in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of two prominent 5-Thiazolemethanol analogs, Dasatinib and Omipalisib, in preclinical animal models of cancer. The data presented is compiled from individual studies to offer a comparative perspective on their anti-tumor activities.

Comparative In Vivo Efficacy of this compound Analogs

The following table summarizes the in vivo anti-tumor efficacy of Dasatinib and Omipalisib in respective animal models. It is important to note that these are not from head-to-head studies, and experimental conditions varied.

Analog Animal Model Cancer Type Dosage and Administration Efficacy Endpoint Key Findings
Dasatinib (BMS-354825) SCID mice with human CML xenograftsChronic Myeloid Leukemia (CML)Oral administrationTumor growth inhibitionDemonstrated efficacy in both imatinib-sensitive and resistant CML cell lines.[1]
Omipalisib (GSK2126458) ESCC xenograft modelEsophageal Squamous Cell Carcinoma (ESCC)1, 2, and 3 mg/kg for 4 weeksReduction in tumor volumeShowed a dose-dependent inhibition of tumor growth, with significant delays in tumor progression at all tested doses.[2]

Detailed Experimental Protocols

Xenograft Mouse Model for Anticancer Efficacy

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of this compound analogs using a xenograft mouse model. Specific details from the studies on Dasatinib and Omipalisib are incorporated.

1. Animal Model:

  • Immunocompromised mice (e.g., SCID or nude mice) are typically used to prevent rejection of human tumor xenografts.

2. Cell Line and Implantation:

  • Human cancer cell lines relevant to the therapeutic target are chosen (e.g., K562 for CML, ESCC cell lines for esophageal cancer).

  • A specific number of cells (e.g., 1 x 10^7) are suspended in a suitable medium and subcutaneously injected into the flank of each mouse.

3. Tumor Growth and Randomization:

  • Tumors are allowed to grow to a palpable size.

  • Mice are then randomized into control and treatment groups.

4. Drug Administration:

  • Dasatinib: Administered orally.[1]

  • Omipalisib: Administered at doses of 1, 2, and 3 mg/kg for a duration of 4 weeks.[2]

  • The control group receives a vehicle solution.

5. Efficacy Evaluation:

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Further analyses, such as histology and biomarker studies, can be performed on the tumor tissue.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Dasatinib and Omipalisib.

BCR_ABL BCR-ABL Downstream_Signaling Downstream Signaling (Proliferation, Survival) BCR_ABL->Downstream_Signaling SRC_Family_Kinases Src Family Kinases SRC_Family_Kinases->Downstream_Signaling Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC_Family_Kinases

Dasatinib Inhibition of BCR-ABL and Src Family Kinases

Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Omipalisib Omipalisib Omipalisib->PI3K Omipalisib->mTOR

Omipalisib Inhibition of the PI3K/mTOR Signaling Pathway
Experimental Workflow

The diagram below outlines a typical workflow for conducting an in vivo efficacy study of a this compound analog.

Start Start: Select Analog & Animal Model Cell_Culture Cell Culture & Expansion Start->Cell_Culture Implantation Tumor Cell Implantation (Subcutaneous) Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment Administration (Analog vs. Vehicle) Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint Endpoint: Euthanasia & Tissue Collection Data_Collection->Endpoint Analysis Data Analysis & Reporting Endpoint->Analysis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Thiazolemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like 5-Thiazolemethanol is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

Key Safety and Handling Information

This compound is classified as a hazardous chemical that can cause serious eye damage.[1][2] It is also harmful to aquatic life with long-lasting effects.[2] Therefore, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Body Protection: Wear a lab coat or other protective clothing.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C4H5NOS
Molecular Weight 115.16 g/mol [2]
CAS Number 38585-74-9[1][2]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to avoid release into the environment.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]

1. Waste Determination:

  • Based on its hazard classification, this compound should be treated as hazardous waste.

2. Collection and Storage of Waste:

  • Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves) in a suitable, clearly labeled, and closed container.[1]

  • Store the waste container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1]

3. Accidental Release Measures:

  • In case of a spill, soak up the material with an inert absorbent material (e.g., sand, vermiculite).[1]

  • Collect the spilled material and absorbent into a suitable container for disposal.[1]

  • Do not flush spills into surface water or the sanitary sewer system.[1]

4. Final Disposal:

  • Dispose of the hazardous waste through a licensed waste disposal company. Adhere to all federal, state, and local environmental regulations.

  • Do not dispose of this compound down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Accidental Spill? ppe->spill contain_spill Contain Spill with Inert Absorbent Material spill->contain_spill Yes collect_waste Collect Waste in a Labeled, Sealed Hazardous Waste Container spill->collect_waste No collect_spill Collect Spill Residue into a Labeled, Sealed Container contain_spill->collect_spill storage Store Waste Container in a Cool, Dry, Well-Ventilated Area collect_spill->storage collect_waste->storage disposal Arrange for Pickup by a Licensed Waste Disposal Company storage->disposal end End: Proper Disposal Complete disposal->end

References

Essential Safety and Operational Protocols for Handling 5-Thiazolemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Thiazolemethanol. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedural guidance is based on established safety data for this compound and best practices for handling similar chemical compounds.

Hazard Identification: this compound is classified as a hazardous substance that can cause serious eye damage.[1][2] It is also considered harmful to aquatic life with long-lasting effects.[1][2] The toxicological properties have not been fully investigated, warranting a cautious approach.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is fundamental to minimizing exposure risks. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Tight-sealing safety goggles, Face shieldEssential to prevent contact that can cause serious eye damage. A face shield should be worn in situations with a risk of splashing.[1]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), Laboratory coatNitrile gloves provide good chemical resistance. A lab coat is necessary to protect the skin from accidental contact.[3]
Respiratory NIOSH/MSHA-approved respiratorRecommended if ventilation is inadequate, if irritation is experienced, or if exposure limits are exceeded.[1][3] Handling should ideally occur in a well-ventilated area or a chemical fume hood.[3]

Operational and Disposal Plans

Strict adherence to standardized operational and disposal procedures is critical for a safe laboratory environment.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]

Handling and Storage:

  • Avoid all contact with skin and eyes.[4]

  • Do not ingest or inhale vapors or dust.[1]

  • Wash hands thoroughly after handling the compound.[4]

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][4] It is recommended to keep it refrigerated and under an inert atmosphere.[1]

Spill and Leak Procedures:

  • In the event of a spill, avoid generating dust or vapors.

  • Soak up the spill with an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[1][4]

  • Collect the absorbed material and place it into a suitable, closed container for disposal.[1][4]

  • Do not flush the chemical into surface water or the sanitary sewer system.[1]

Disposal Plan:

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Dispose of the contents and container to an approved waste disposal plant.[4][5]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, consult a physician.[1][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Get medical attention if symptoms occur.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting.[1][4]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe 1. Don PPE prep_setup 2. Prepare Fume Hood prep_ppe->prep_setup prep_materials 3. Gather Materials prep_setup->prep_materials handling_weigh 4. Weigh Compound prep_materials->handling_weigh handling_exp 5. Perform Experiment handling_weigh->handling_exp cleanup_decon 6. Decontaminate handling_exp->cleanup_decon emergency_spill Spill Response handling_exp->emergency_spill emergency_first_aid First Aid handling_exp->emergency_first_aid cleanup_waste 7. Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose 8. Dispose Waste cleanup_waste->cleanup_dispose cleanup_remove_ppe 9. Doff PPE cleanup_dispose->cleanup_remove_ppe

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Thiazolemethanol
Reactant of Route 2
5-Thiazolemethanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.